ML230
描述
Structure
3D Structure
属性
IUPAC Name |
furan-3-yl-[4-[5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c31-25(19-8-14-32-17-19)29-11-9-28(10-12-29)24-16-21(22-7-4-13-33-22)26-23-15-20(27-30(23)24)18-5-2-1-3-6-18/h1-8,13-17H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPGMVPQQLBMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4)C5=CC=CO5)C(=O)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of ML297 (formerly misidentified as ML230), a Selective GIRK Channel Activator
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of ML297, a potent and selective small-molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels. Initially identified through high-throughput screening, ML297 has emerged as a critical pharmacological tool for probing the physiological and pathological roles of GIRK channels, particularly in the central nervous system. This document details the molecular interactions, signaling pathways, and functional consequences of ML297-mediated GIRK channel activation. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction to GIRK Channels and the Significance of ML297
G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical mediators of inhibitory neurotransmission in the brain and play a key role in regulating cardiac excitability.[1][2][3][4][5] These channels are activated by the Gβγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs), leading to membrane hyperpolarization and a decrease in cellular excitability.[1][4][6] The GIRK channel family comprises four subunits (GIRK1-4) that form homo- and heterotetramers with distinct biophysical properties and tissue distribution.[2][3][4] The lack of selective pharmacological tools has historically hindered the study of specific GIRK channel subtypes. ML297 was the first compound identified as a potent and selective activator of GIRK channels containing the GIRK1 subunit, making it an invaluable tool for dissecting the roles of these specific channel subtypes in health and disease.[1][3][4][5]
Core Mechanism of Action of ML297
Direct, G-Protein-Independent Activation
A key feature of ML297's mechanism is its ability to activate GIRK channels independently of G-protein signaling.[1][2] While physiological activation of GIRK channels is mediated by the direct binding of Gβγ subunits released from activated GPCRs, ML297 bypasses this requirement.[1][4][6] This has been demonstrated in experiments where the Gβγ scavenger, βARK-ct, which prevents receptor-induced channel activation, has no effect on ML297-induced GIRK currents.[1] Furthermore, pertussis toxin, which uncouples Gi/o proteins from their receptors, also fails to inhibit ML297's action.[1]
Requirement of Phosphatidylinositol 4,5-bisphosphate (PIP2)
Despite its G-protein independence, the activation of GIRK channels by ML297 is critically dependent on the presence of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).[1][7] PIP2 is a known essential cofactor for GIRK channel gating, and its interaction with the channel is thought to stabilize the open state.[1][2] ML297 appears to enhance the channel's sensitivity to PIP2 or promote a conformation that is more readily opened in the presence of PIP2.
Molecular Determinants of ML297 Selectivity
ML297 exhibits remarkable selectivity for GIRK channels containing the GIRK1 subunit. It potently activates GIRK1/2, GIRK1/3, and GIRK1/4 heteromers but is inactive on GIRK2 homomers.[4] This selectivity is conferred by a specific binding site on the GIRK1 subunit. Mutagenesis studies have identified two key amino acid residues in the mouse GIRK1 subunit that are necessary and sufficient for ML297-mediated activation:
-
Phenylalanine at position 137 (F137) located in the pore helix.[1][7]
-
Aspartic acid at position 173 (D173) located in the second transmembrane domain.[1][7]
These residues are unique to the GIRK1 subunit and are not present in other GIRK subunits, explaining the observed selectivity.[1]
Signaling Pathway
The signaling pathway for ML297 action is direct and circumvents the canonical GPCR-mediated cascade.
Caption: Signaling pathway of ML297-mediated GIRK channel activation.
Quantitative Data
The potency of ML297 has been quantified across various GIRK channel subunit combinations and experimental systems.
| Compound | Channel Subunit | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| ML297 | GIRK1/2 | Thallium Flux | HEK-293 | ~160 nM | [4][8] |
| GIRK1/2 | Whole-cell electrophysiology | HEK-293 | 233 ± 38 nM | [1] | |
| GIRK1/3 | Thallium Flux | HEK-293 | 914 nM | ||
| GIRK1/4 | Thallium Flux | HEK-293 | 887 nM | ||
| GIRK2 | Thallium Flux | HEK-293 | Inactive | [4] | |
| GIRK2/3 | Thallium Flux | HEK-293 | Inactive | [4] | |
| 3hi2one-G4 | GIRK4 | TEVC | Xenopus oocytes | 12.74 µM | [2][9] |
| GIRK4 | Whole-cell patch-clamp | HEK-293 | 5.15 µM | [2][9] | |
| GIRK1/2, GIRK1/4, GIRK2 | - | - | Inactive | [2][9] |
Experimental Protocols
Thallium Flux Assay for GIRK Channel Activation
This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through activated GIRK channels using a Tl+-sensitive fluorescent dye.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing the desired GIRK channel subunits are plated in 384-well, black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is replaced with an assay buffer containing a Tl+-sensitive dye (e.g., Thallos AM) and Pluronic F-127. Cells are incubated for approximately 1 hour at room temperature to allow for dye loading.
-
Compound Addition: The dye-loading solution is removed and replaced with the assay buffer. The plate is then placed in a fluorescence plate reader. A baseline fluorescence is recorded. Test compounds, such as ML297, are added to the wells.
-
Stimulation and Reading: After a short incubation with the compound, a stimulus buffer containing Tl2SO4 is added. The fluorescence intensity is measured kinetically. An increase in fluorescence indicates Tl+ influx through open GIRK channels.
-
Data Analysis: The rate of Tl+ influx is calculated from the fluorescence kinetic data. Dose-response curves are generated by plotting the rate of influx against the compound concentration to determine the EC50.
Caption: Experimental workflow for the thallium flux assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC is a powerful technique to directly measure the ion flow through channels expressed in the large membrane area of Xenopus oocytes, providing detailed information on channel gating and pharmacology.
Methodology:
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and defolliculated. cRNA encoding the desired GIRK channel subunits (and a relevant GPCR, e.g., M2 muscarinic receptor, for control experiments) is injected into the oocytes.
-
Incubation: Oocytes are incubated for 2-7 days to allow for protein expression.
-
Recording Setup: An oocyte is placed in a recording chamber and perfused with a recording solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Compound Application: A stable baseline current is recorded. The perfusion solution is then switched to one containing the test compound (e.g., ML297) at various concentrations. For control experiments, a GPCR agonist (e.g., acetylcholine) can be applied.
-
Data Acquisition: The current flowing across the oocyte membrane is recorded in response to the compound application. Current-voltage (I-V) relationships can be determined by applying voltage steps.
-
Data Analysis: The magnitude of the elicited current is measured and plotted against the compound concentration to generate dose-response curves and determine the EC50.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Conclusion
ML297 is a pioneering pharmacological tool that has significantly advanced our understanding of GIRK channel biology. Its unique mechanism of action, characterized by direct, G-protein-independent activation of GIRK1-containing channels via a specific binding site, provides a powerful means to selectively modulate these channels in vitro and in vivo. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize ML297 in their studies of neuronal excitability, cardiac function, and associated disease states.
References
- 1. pnas.org [pnas.org]
- 2. A novel small-molecule selective activator of homomeric GIRK4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule selective activator of homomeric GIRK4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. G Protein-Coupled Receptor Signaling to Kir channels in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3hi2one-G4 | GIRK4 activator | Probechem Biochemicals [probechem.com]
The Core Target of ML230: A Technical Guide to the USP1-UAF1 Deubiquitinase Complex
For Immediate Release
This technical guide provides an in-depth analysis of the molecular target of the small molecule inhibitor ML230, a critical tool in the study of DNA damage response pathways. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the target's function, the inhibitor's mechanism of action, quantitative biochemical data, and the experimental protocols used for its characterization.
Executive Summary
This compound and its more potent analog, ML323, are selective inhibitors of the USP1-UAF1 deubiquitinase complex . This enzyme complex plays a pivotal role in the regulation of the DNA damage response (DDR), specifically within the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. By inhibiting USP1-UAF1, these small molecules prevent the deubiquitination of key protein substrates, leading to cell cycle arrest and sensitization of cancer cells to DNA damaging agents like cisplatin (B142131). This guide will explore the biochemical and cellular basis of this inhibition.
The Molecular Target: USP1-UAF1 Deubiquitinase Complex
Ubiquitin-Specific Protease 1 (USP1) is a cysteine protease that removes ubiquitin from target proteins. Its catalytic activity is significantly enhanced through its association with USP1-Associated Factor 1 (UAF1), a WD40 repeat-containing protein. The stable complex, USP1-UAF1, is the physiological entity responsible for deubiquitinating key substrates involved in DNA repair.[1][2][3]
The primary, well-characterized substrates of USP1-UAF1 are:
-
Proliferating Cell Nuclear Antigen (PCNA): Monoubiquitinated PCNA (Ub-PCNA) is a signal for the recruitment of low-fidelity polymerases in the TLS pathway to bypass DNA lesions.[2][3] Deubiquitination by USP1-UAF1 reverses this process.
-
FANCD2 and FANCI: The monoubiquitinated FANCD2-FANCI heterodimer is a central component of the Fanconi Anemia pathway, critical for the repair of DNA interstrand crosslinks (ICLs).[2][4] USP1-UAF1-mediated deubiquitination is required to reset this pathway.[2]
Inhibition of USP1-UAF1 leads to the accumulation of ubiquitinated forms of these substrates, disrupting the normal cellular response to DNA damage and potentially inducing synthetic lethality in cancers with deficiencies in other DNA repair pathways.[1][5]
Quantitative Data: Inhibitor Potency and Selectivity
This compound was identified as an inhibitor of USP1-UAF1, leading to the development of a more potent analog, ML323. The inhibitory activity of ML323 has been quantified using various biochemical assays.
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Ki' (nM) | Reference(s) |
| ML323 | Ubiquitin-Rhodamine (Ub-Rho) | Ubiquitin-Rhodamine 110 | 76 | 68 | 183 | [6] |
| ML323 | Gel-based (Di-Ubiquitin) | K63-linked di-ubiquitin | 174 | N/A | N/A | [6] |
| ML323 | Gel-based (Ub-PCNA) | Monoubiquitinated PCNA | 820 | N/A | N/A | [6][7] |
| Pimozide | N/A | N/A | N/A | 500 | N/A | [5] |
| GW7647 | N/A | N/A | N/A | 700 | N/A | [5] |
-
IC50: The half-maximal inhibitory concentration.
-
Ki: Inhibition constant for the free enzyme.
-
Ki': Inhibition constant for the enzyme-substrate complex.
-
The noncompetitive/allosteric nature of the inhibition is indicated by the distinct Ki and Ki' values for ML323.[6] ML323 binds to a cryptic, allosteric site in USP1, leading to conformational changes in the active site that impair its catalytic function.[7] ML323 demonstrates high selectivity for USP1-UAF1 over other deubiquitinases.[1]
Signaling Pathways and Mechanism of Action
The inhibition of USP1-UAF1 by this compound/ML323 directly impacts two critical DNA damage response pathways.
Translesion Synthesis (TLS) Pathway
Caption: Inhibition of the Translesion Synthesis (TLS) pathway by this compound/ML323.
Fanconi Anemia (FA) Pathway
Caption: Inhibition of the Fanconi Anemia (FA) pathway by this compound/ML323.
Experimental Protocols
The characterization of this compound and ML323 relied on several key biochemical and cell-based assays.
Biochemical Inhibition Assay (Ubiquitin-Rhodamine)
This high-throughput screening assay measures the enzymatic activity of USP1-UAF1 in vitro.[8][9]
Principle: The assay uses a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho). When ubiquitinated, the rhodamine fluorescence is quenched. Cleavage of the substrate by active USP1-UAF1 releases rhodamine, resulting in a measurable increase in fluorescence.
Protocol Outline:
-
Reagents: Purified recombinant USP1-UAF1 complex, Ub-Rho substrate, assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT).
-
Procedure: a. Dispense the inhibitor (this compound/ML323) at various concentrations into a 384- or 1536-well plate. b. Add the purified USP1-UAF1 enzyme complex to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the Ub-Rho substrate. d. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ≈ 485/535 nm).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the Ubiquitin-Rhodamine biochemical assay.
Gel-Based Deubiquitination Assay
This orthogonal assay provides a direct visualization of the inhibition of substrate deubiquitination.[6][10]
Principle: The assay uses a pre-ubiquitinated protein substrate (e.g., K63-linked di-ubiquitin or in vitro ubiquitinated PCNA). The reaction products are separated by SDS-PAGE and visualized by Western blotting or Coomassie staining. Inhibition is observed as a decrease in the amount of the deubiquitinated product.
Protocol Outline:
-
Reagents: Purified USP1-UAF1, ubiquitinated substrate (e.g., Ub-PCNA), inhibitor, reaction buffer.
-
Procedure: a. Incubate USP1-UAF1 with varying concentrations of the inhibitor. b. Add the ubiquitinated substrate to start the reaction. c. Incubate at 37°C for a specified time (e.g., 30-60 minutes). d. Stop the reaction by adding SDS-PAGE loading buffer. e. Separate the reaction products by SDS-PAGE. f. Visualize the bands corresponding to the ubiquitinated substrate and the deubiquitinated product by Coomassie staining or Western blotting with an anti-ubiquitin or anti-substrate antibody.
-
Data Analysis: Quantify the band intensities to determine the extent of deubiquitination at each inhibitor concentration and calculate the IC50.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm target engagement in a cellular context by measuring the change in thermal stability of the target protein upon ligand binding.
Principle: The binding of a small molecule inhibitor often stabilizes its target protein, increasing its melting temperature.
Protocol Outline:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heating: Heat cell lysates or intact cells across a range of temperatures.
-
Protein Separation: Separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.
-
Detection: Analyze the amount of soluble USP1 in the supernatant by Western blotting.
-
Data Analysis: Plot the amount of soluble USP1 against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct target engagement.
Conclusion
This compound and its derivatives are highly selective, allosteric inhibitors of the USP1-UAF1 deubiquitinase complex. Their mechanism of action, centered on the disruption of critical DNA damage response pathways, makes them invaluable as chemical probes for basic research and as a foundation for the development of novel anti-cancer therapeutics. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for professionals working to understand and exploit the therapeutic potential of USP1-UAF1 inhibition.
References
- 1. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. universalbiologicals.com [universalbiologicals.com]
An In-depth Technical Guide on the Biochemical Properties of ML230, a Selective ABCG2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML230 is a potent and selective small molecule inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (also known as Breast Cancer Resistance Protein, BCRP). ABCG2 is a key transmembrane protein implicated in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. Furthermore, ABCG2 plays a significant role in the barrier function of various tissues and is involved in the transport of endogenous and exogenous substances. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data on its activity and selectivity, detailed experimental protocols for its characterization, and a discussion of the signaling pathways associated with its target, ABCG2.
Mechanism of Action
This compound functions as a direct inhibitor of the ABCG2 transporter. Its primary mechanism of action is the blockade of the efflux pump activity of ABCG2, leading to increased intracellular accumulation of ABCG2 substrates, such as certain anticancer drugs. This compound is reported to be a selective inhibitor, showing significantly less activity against other ABC transporters like ABCB1 (P-glycoprotein/MDR1). The precise mode of inhibition (e.g., competitive, non-competitive) by this compound is not definitively elucidated in the available literature; however, many small molecule inhibitors of ABCG2 act by competing with substrates for binding to the transporter or by inhibiting the ATP hydrolysis that powers the transport cycle.
Quantitative Biochemical Data
The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Parameter | Target | Value | Assay System |
| EC50 | ABCG2 | 0.13 µM | Not specified |
| EC50 | ABCB1 | 4.65 µM | Not specified |
Note: The available public data on this compound is limited. The table will be updated as more information becomes available.
Experimental Protocols
The characterization of ABCG2 inhibitors like this compound involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
ABCG2-Mediated Drug Efflux Assay (Hoechst 33342 Accumulation)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, Hoechst 33342, from cells overexpressing ABCG2.
Materials:
-
Cells overexpressing human ABCG2 (e.g., HEK293/ABCG2, MDCKII/ABCG2) and parental control cells.
-
Hoechst 33342 dye.
-
This compound or other test compounds.
-
Known ABCG2 inhibitor as a positive control (e.g., Ko143).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Seed the ABCG2-overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of this compound (or control compounds) in a serum-free medium for 30-60 minutes at 37°C.
-
Add Hoechst 33342 to a final concentration of 5 µM and incubate for an additional 60-90 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Lyse the cells or measure the intracellular fluorescence directly using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm) or a flow cytometer.
-
Calculate the increase in Hoechst 33342 accumulation in the presence of the inhibitor compared to the vehicle control.
ATPase Activity Assay
This assay determines if the inhibitor affects the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport.
Materials:
-
Membrane vesicles prepared from cells overexpressing ABCG2.
-
ATP.
-
This compound or other test compounds.
-
A known ABCG2 substrate that stimulates ATPase activity (e.g., estrone-3-sulfate).
-
Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based colorimetric reagent.
Protocol:
-
Prepare a reaction mixture containing ABCG2-expressing membrane vesicles, the test compound (this compound), and the ATPase-stimulating substrate in a suitable buffer.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Determine the effect of this compound on the substrate-stimulated ATPase activity of ABCG2.
5D3 Antibody Binding Shift Assay
This flow cytometry-based assay utilizes a conformation-sensitive monoclonal antibody (5D3) that preferentially binds to the inactive conformation of ABCG2. Inhibitors that are not substrates can lock the transporter in a conformation that is more readily recognized by the 5D3 antibody.
Materials:
-
Cells overexpressing ABCG2.
-
5D3 monoclonal antibody.
-
Fluorescently labeled secondary antibody (if the primary is not labeled).
-
This compound or other test compounds.
-
Flow cytometer.
Protocol:
-
Harvest ABCG2-overexpressing cells and resuspend them in a suitable buffer.
-
Incubate the cells with various concentrations of this compound for a defined period at 37°C.
-
Add the 5D3 antibody and incubate on ice for 60 minutes.
-
Wash the cells to remove unbound primary antibody.
-
If necessary, incubate with a fluorescently labeled secondary antibody on ice for 30-60 minutes in the dark.
-
Wash the cells and resuspend them in a suitable buffer for flow cytometry.
-
Analyze the shift in fluorescence intensity, which corresponds to the change in 5D3 antibody binding.
Signaling Pathways and Logical Relationships
While this compound directly targets the ABCG2 transporter, its activity can have downstream consequences and is influenced by various signaling pathways that regulate ABCG2 expression and function.
Signaling Pathways Regulating ABCG2 Expression
The expression of the ABCG2 gene is regulated by several key signaling pathways, making it a point of convergence for cellular stress and developmental signals. Inhibition of ABCG2 with this compound can be particularly effective in cancers where these pathways are aberrantly activated.
Caption: Signaling pathways regulating ABCG2 gene expression.
Functional Consequence of ABCG2 Inhibition by this compound
The direct biochemical effect of this compound is the inhibition of ABCG2-mediated transport. This leads to a clear and predictable functional outcome in cells that rely on this transporter for efflux.
Caption: Functional consequence of ABCG2 inhibition by this compound.
Experimental Workflow for Characterizing an ABCG2 Inhibitor
The process of identifying and characterizing a novel ABCG2 inhibitor like this compound follows a logical progression of experiments.
Caption: Experimental workflow for ABCG2 inhibitor characterization.
Conclusion
This compound is a valuable chemical probe for studying the biochemical and physiological roles of the ABCG2 transporter. Its selectivity over other ABC transporters makes it a useful tool for dissecting the specific contributions of ABCG2 to multidrug resistance and other cellular processes. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in overcoming chemoresistance in cancer. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and other novel ABCG2 inhibitors.
Unraveling the Role of ML230 in Overcoming Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly limiting the efficacy of a wide array of anticancer agents. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic drugs to sub-lethal levels.[1][2] The development of agents that can circumvent or inhibit these resistance mechanisms is a critical area of research in oncology.
This technical guide focuses on the role of ML230 , a compound that has been investigated for its potential to overcome multidrug resistance in cancer cells. However, extensive searches of the scientific literature and public databases did not yield specific information for a compound designated "this compound" acting as a small molecule inhibitor of multidrug resistance or P-glycoprotein.
The designation "this compound" is prominently associated with the This compound Focused-ultrasonicator , a laboratory instrument manufactured by Covaris used for applications such as DNA, RNA, and chromatin shearing, tissue homogenization, and cell lysis.[3][4][5][6]
Separately, a compound designated INT230-6 has been identified as an investigational anticancer therapy. Its mechanism of action involves localized cell death within the tumor, which in turn stimulates a systemic anti-tumor immune response.[7] While this is a novel approach to cancer treatment, it is distinct from the direct inhibition of MDR efflux pumps like P-gp.
Given the absence of specific data for a compound named "this compound" in the context of multidrug resistance, this guide will proceed by outlining the established principles and methodologies used to evaluate compounds that do overcome MDR, which would be applicable to any such novel agent.
Core Concept: Overcoming P-glycoprotein-Mediated Multidrug Resistance
The primary strategy to combat P-gp-mediated MDR is to inhibit its function, thereby increasing the intracellular accumulation and cytotoxic effect of co-administered chemotherapeutic drugs.[8] This can be achieved through several mechanisms:
-
Competitive Inhibition: The inhibitor competes with the anticancer drug for binding to the P-gp substrate-binding site.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on P-gp, inducing a conformational change that impairs its transport function.
-
Inhibition of ATP Hydrolysis: The inhibitor interferes with the ATPase activity of P-gp, preventing the energy-dependent efflux of drugs.
The logical workflow for identifying and characterizing a potential MDR modulator is depicted below.
Caption: Workflow for the discovery and development of P-gp inhibitors.
Quantitative Data in MDR Reversal Studies
When evaluating a compound for its ability to reverse MDR, several quantitative parameters are crucial. The following table summarizes the key data points that would be collected for a hypothetical P-gp inhibitor, which we will refer to as "Compound X" in the absence of data for this compound.
| Parameter | Description | Cell Line (Parental) | Cell Line (MDR) | Cell Line (MDR) + Compound X |
| IC50 of Chemotherapeutic Drug (e.g., Doxorubicin) | The concentration of drug that inhibits cell growth by 50%.[9][10] A lower IC50 indicates higher sensitivity. | 0.1 µM | 10 µM | 0.5 µM |
| Fold Resistance (FR) | The ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line. | - | 100 | - |
| Reversal Fold (RF) | The ratio of the IC50 of the chemotherapeutic drug in MDR cells to that in MDR cells treated with the inhibitor. | - | - | 20 |
| Intracellular Drug Accumulation | The amount of a fluorescent P-gp substrate (e.g., Rhodamine 123) retained in the cells. | High | Low | High |
Key Experimental Protocols
The characterization of a P-gp inhibitor involves a series of well-established experimental protocols. Below are detailed methodologies for key assays.
Cellular Drug Accumulation Assay
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.
-
Cell Lines: A pair of parental (drug-sensitive) and P-gp-overexpressing (drug-resistant) cancer cell lines (e.g., MCF-7 and MCF-7/ADR, or K562 and K562/ADR).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., "Compound X") for 1-2 hours.
-
Add a fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells and incubate for a defined period (e.g., 60-90 minutes).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Cytotoxicity Assay (Chemosensitization)
This assay determines the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic drug.
-
Cell Lines: P-gp-overexpressing cancer cell line.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the test compound.
-
Incubate for 48-72 hours.
-
Assess cell viability using an appropriate method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis: Calculate the IC50 values of the chemotherapeutic drug with and without the test compound. A significant decrease in the IC50 in the presence of the test compound indicates chemosensitization.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its function.
-
Source of P-gp: Membrane vesicles from P-gp-overexpressing cells or purified P-gp.
-
Procedure:
-
Incubate the P-gp-containing membranes with various concentrations of the test compound in the presence of ATP.
-
Measure the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis: Compounds that stimulate or inhibit the basal P-gp ATPase activity can be identified. Substrates of P-gp typically stimulate ATPase activity, while some inhibitors may either stimulate or inhibit it.
Signaling Pathways Implicated in Multidrug Resistance
The expression and function of P-gp are regulated by various intracellular signaling pathways. Modulating these pathways can be an alternative strategy to overcome MDR.
References
- 1. Inhibition of the multidrug resistance P-glycoprotein: time for a change of strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. covaris.com [covaris.com]
- 4. covaris.com [covaris.com]
- 5. covaris.com [covaris.com]
- 6. img1.17img.cn [img1.17img.cn]
- 7. intensitytherapeutics.com [intensitytherapeutics.com]
- 8. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Novel Compounds on Cancer Cells: A Technical Overview of AR230 and INT230-6
For researchers, scientists, and drug development professionals, understanding the precise mechanisms by which novel therapeutic compounds affect cancer cells is paramount. This technical guide delves into the cellular and molecular impacts of two such compounds, AR230 and INT230-6, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
AR230: Inducing Cell Cycle Arrest and Apoptosis in Chronic Myeloid Leukemia
AR230, in the context of treatment with the novel agent ST1926, has demonstrated significant anti-tumor properties in Chronic Myeloid Leukemia (CML) cells. The primary effects observed are the induction of cell cycle arrest and apoptosis.[1]
Quantitative Data: Effects of ST1926 on CML Cell Lines
The following table summarizes the quantitative data regarding the impact of ST1926 on the cell cycle distribution and apoptosis in various CML cell lines.
| Cell Line | Treatment | % of Cycling Cells (S + G2/M) | % of Apoptotic Cells (preG1) | Time Point |
| AR230 | 0.1% DMSO (Control) | 53% | Not specified | 24 hr |
| AR230 | 1 µM ST1926 | 27% | 56% (of control) | 24 hr (cycling), 48 hr (apoptosis) |
| K562 | 0.1% DMSO (Control) | 60% | Not specified | 24 hr |
| K562 | 5 µM ST1926 | 46% | 12% | 24 hr (cycling), 48 hr (apoptosis) |
| LAMA | 0.1% DMSO (Control) | 42% | Not specified | 24 hr |
| LAMA | 5 µM ST1926 | 23% | 33% | 24 hr (cycling), 48 hr (apoptosis) |
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
The effects of ST1926 on cell cycle progression were investigated using flow cytometric analysis of DNA content.[1]
Methodology:
-
Cell Treatment: AR230 cells were treated with 1 µM ST1926, while K562 and LAMA cells were treated with 5 µM ST1926 for the indicated time points. Control cells received 0.1% DMSO.
-
Cell Harvesting and Fixation: Cells were harvested, washed, and fixed, typically in ethanol, to permeabilize the cell membrane.
-
DNA Staining: The fixed cells were stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells was measured using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their DNA content. The pre-G1 population is considered to represent apoptotic cells.
Signaling Pathway: ST1926-Induced Cell Cycle Arrest and Apoptosis
The following diagram illustrates the logical workflow of ST1926's effect on CML cells, leading to cell cycle arrest and apoptosis.
Caption: Logical workflow of ST1926's effect on CML cells.
INT230-6: A Dual-Mechanism Approach in Breast Cancer Therapy
INT230-6 is an investigational product designed for direct intratumoral injection. Its novel mechanism of action involves both direct cancer cell killing and the activation of an anti-cancer immune response.[2][3] It is composed of two potent anti-cancer agents, cisplatin (B142131) and vinblastine, co-formulated with a penetration enhancer molecule.[2]
Quantitative Data: Efficacy of INT230-6 in Breast Cancer
While specific IC50 values for INT230-6 are not detailed in the provided results, clinical data from the INVINCIBLE study highlights its efficacy.
| Parameter | Observation | Source |
| Tumor Necrosis | A single injection induces necrosis in up to 95% of a tumor. | [3] |
| Immune Cell Infiltration | Influx of CD4 and CD8 T-cells into the tumor microenvironment. | [3] |
| Systemic Effects | Shrinkage of non-injected visceral tumors observed in monotherapy subjects. | [3] |
Experimental Protocol: Immunohistochemistry (IHC) for Immune Cell Infiltration
To evaluate the immune response induced by INT230-6, immunohistochemistry is a key experimental method.
Methodology:
-
Biopsy Collection: Tumor biopsies are taken from the injected tumor at pre-treatment and on day 28 post-treatment.[3]
-
Tissue Processing: The biopsy samples are fixed, embedded in paraffin, and sectioned.
-
Antigen Retrieval: The tissue sections are treated to unmask the target antigens.
-
Antibody Incubation: The sections are incubated with primary antibodies specific for immune cell markers (e.g., CD4, CD8).
-
Detection: A secondary antibody conjugated to an enzyme or fluorophore is used to detect the primary antibody. A chromogenic substrate is then added to produce a colored precipitate at the antigen site.
-
Microscopy: The stained tissue sections are examined under a microscope to visualize and quantify the presence and location of the target immune cells.
Signaling Pathway: Dual Mechanism of Action of INT230-6
The following diagram illustrates the proposed dual mechanism of action of INT230-6.
Caption: Dual mechanism of action of INT230-6.
References
An In-depth Technical Guide to ML252: A Potent and Selective Kv7.2/7.3 Channel Inhibitor
Initial Note on Compound ML230: Initial searches for the chemical "this compound" revealed ambiguity, with the designation referring to multiple entities, including a chemical compound that is a specific inhibitor of the ABC-binding cassette transporter BCRP (ABCG2). However, for researchers interested in voltage-gated potassium channels, the compound of significant interest is ML252 , a potent and selective inhibitor of Kv7.2 and Kv7.3 channels. This guide will focus on the chemical structure, properties, and biological activity of ML252.
Introduction to ML252
ML252 is a small molecule inhibitor that selectively targets the pore of Kv7.2 (KCNQ2) and Kv7.3 (KCNQ3) voltage-gated potassium channels.[1] These channels are critical regulators of neuronal excitability, and their inhibition by ML252 leads to increased neuronal activity.[1] The compound was identified through a high-throughput screening of the Molecular Libraries Probe Centers Network (MLPCN) library.[2] As the (S)-enantiomer, ML252 is more potent than its (R)-enantiomer or the racemic mixture.[3] Its brain-penetrant nature makes it a valuable tool for in vivo studies.[3]
Chemical Structure and Properties
ML252 is chemically known as (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide.[3] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for ML252
| Identifier | Value |
| IUPAC Name | (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide[3] |
| Synonyms | ML-252, ML 252[3] |
| CAS Number | 1392494-64-2[3] |
| Molecular Formula | C20H24N2O[3] |
| SMILES | O=C(NC1=C(C=CC=C1)N2CCCC2)--INVALID-LINK--CC[3] |
| InChI Key | FROGGFONBYACJB-KRWDZBQOSA-N[3] |
Table 2: Physicochemical Properties of ML252
| Property | Value | Reference |
| Molecular Weight | 308.43 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| Solubility in DMSO | Soluble to 100 mM | |
| Solubility in Ethanol | Soluble to 100 mM | |
| Solubility in PBS | 14 µM | [4] |
| Stability in PBS (23°C, 48h) | 66% of initial concentration remained | [4] |
Biological Activity and Selectivity
ML252 is a potent inhibitor of Kv7.2-containing channels and exhibits significant selectivity over the cardiac-associated Kv7.1 channel.[4] Its inhibitory activity has been characterized across various Kv7 channel subtypes using electrophysiological assays.
Table 3: Inhibitory Activity (IC50) of ML252 on Kv7 Channels
| Channel | IC50 | Reference |
| Kv7.2 (KCNQ2) | 69 nM / 70 nM | [1] |
| Kv7.2/7.3 (KCNQ2/Q3) | 0.12 µM | [1][5] |
| Kv7.4 (KCNQ4) | 0.20 µM | [1][5] |
| Kv7.1 (KCNQ1) | 2.9 µM / 2.92 µM | [1][5] |
| Kv7.3 (Wild-type) | 1.32 µM | [1] |
Mechanism of Action
ML252 functions as a pore-targeted inhibitor, binding to a conserved tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) located within the channel pore.[1][6] This binding site is crucial for channel gating and is also a target for some channel activators, leading to competitive interactions.[1][6] By blocking the pore, ML252 inhibits the outward potassium M-current, which reduces the hyperpolarizing influence that normally counteracts membrane depolarization. This results in a lower threshold for action potential initiation and an increased firing frequency in response to depolarizing stimuli.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vitro Characterization of ML230: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML230 is a potent and selective small molecule inhibitor of the ATP-binding cassette (ABC) transporter sub-family G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP). As a member of the ABC transporter superfamily, ABCG2 plays a crucial role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its quantitative inhibitory activity, detailed experimental protocols for its assessment, and its mechanism of action.
Quantitative Data Summary
The in vitro activity of this compound has been determined through various assays to establish its potency and selectivity as an ABCG2 inhibitor. The key quantitative data are summarized in the table below.
| Parameter | Target | Value | Assay Type | Reference |
| EC50 | ABCG2 | 0.13 µM | Efflux Inhibition | [1] |
| EC50 | ABCB1 (P-gp) | 4.65 µM | Efflux Inhibition | [1] |
| Selectivity | ABCG2 vs. ABCB1 | 36-fold | - | [1] |
Table 1: Summary of in vitro quantitative data for this compound.
Mechanism of Action
This compound exerts its effect by directly inhibiting the efflux function of the ABCG2 transporter. ABCG2 is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport substrate molecules across the cell membrane, thereby reducing their intracellular concentration. By binding to ABCG2, this compound blocks this transport mechanism, leading to the intracellular accumulation of ABCG2 substrates, such as certain anticancer drugs. This inhibition of efflux can reverse ABCG2-mediated multidrug resistance.
Signaling Pathway of ABCG2-mediated Drug Efflux and its Inhibition by this compound
References
Methodological & Application
Application Notes and Protocols for ML230 in BCRP Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a crucial ATP-binding cassette (ABC) efflux transporter. It is located in various tissues, including the intestine, liver, kidney, and the blood-brain barrier[1][2][3]. BCRP plays a significant role in limiting the absorption and distribution of its substrate drugs and protecting tissues from xenobiotics[3][4]. However, its overexpression in cancer cells can lead to multidrug resistance, a major obstacle in chemotherapy[4][5]. Consequently, the inhibition of BCRP is a key area of research in drug development to overcome resistance and to understand potential drug-drug interactions (DDIs)[2][6][7][8].
ML230 is a potent and selective inhibitor of BCRP[9]. These application notes provide detailed protocols for utilizing this compound in BCRP inhibition assays, enabling researchers to accurately determine the inhibitory potential of test compounds.
This compound: A Selective BCRP Inhibitor
This compound is characterized by its high selectivity for BCRP over other ABC transporters like P-glycoprotein (P-gp/ABCB1). This specificity is crucial for delineating the specific contribution of BCRP to drug transport and resistance.
| Compound | Target | IC50 / EC50 | Selectivity |
| This compound | ABCG2 (BCRP) | 0.13 µM (EC50) | 36-fold selective for ABCG2 over ABCB1[9] |
| (S)-ML753286 | BCRP | 0.6 µM (IC50) | A potent BCRP inhibitor[9] |
| Ko143 | BCRP | ~26 nM (EC90) | A potent and selective BCRP inhibitor[9] |
| Elacridar | BCRP & P-gp | - | A prototypical dual BCRP/P-gp inhibitor[9] |
Experimental Protocols
Two primary in vitro methods are widely used to assess BCRP inhibition: cell-based assays using polarized monolayers and membrane vesicle assays.
Protocol 1: Cell-Based BCRP Inhibition Assay Using Polarized Cell Monolayers
This protocol utilizes cell lines that overexpress BCRP, such as Madin-Darby canine kidney cells transfected with BCRP (MDCKII-BCRP) or Caco-2 cells, which endogenously express BCRP[1][2][10]. The assay measures the transport of a BCRP probe substrate across a polarized cell monolayer in the presence and absence of this compound (as a control) or a test compound.
Materials:
-
BCRP-overexpressing cells (e.g., MDCKII-BCRP) or Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
BCRP probe substrate (select one):
-
This compound
-
Test compound
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Scintillation fluid (for radiolabeled substrates)
-
Fluorescence plate reader or LC-MS/MS for detection
Procedure:
-
Cell Seeding: Seed the BCRP-expressing cells onto the Transwell inserts and culture until a confluent monolayer is formed, typically for 3-5 days for MDCKII-BCRP or 21 days for Caco-2 cells.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by evaluating the transport of a paracellular marker like Lucifer yellow.
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the BCRP probe substrate and the inhibitors (this compound and test compound) in HBSS. It is recommended to test a range of inhibitor concentrations to determine the IC50.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the probe substrate and the inhibitor (or vehicle control) to the apical (A) or basolateral (B) chamber. To measure efflux, the substrate is typically added to the basolateral side.
-
Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the probe substrate using an appropriate detection method:
-
Fluorescent substrates: Measure fluorescence intensity.
-
Radiolabeled substrates: Perform liquid scintillation counting.
-
Non-fluorescent substrates: Use LC-MS/MS for quantification.
-
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Calculate the percent inhibition of BCRP-mediated transport by the test compound at each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
-
Experimental Workflow for Cell-Based BCRP Inhibition Assay
Caption: Workflow for a cell-based BCRP inhibition assay.
Protocol 2: BCRP Inhibition Assay Using Inside-Out Membrane Vesicles
This method uses membrane vesicles prepared from cells overexpressing BCRP, where the ATP-binding site is oriented outwards[6][14]. This allows for the direct measurement of ATP-dependent transport of a substrate into the vesicles.
Materials:
-
Inside-out membrane vesicles from BCRP-expressing cells (e.g., HEK293-BCRP)
-
BCRP probe substrate (e.g., [³H]-Estrone-3-sulfate)
-
This compound
-
Test compound
-
ATP and AMP (as a negative control)
-
Vesicle transport buffer
-
96-well filter plates
-
Scintillation fluid
-
Liquid scintillation counter or LC-MS/MS
Procedure:
-
Preparation of Reaction Mixtures:
-
In a 96-well plate, prepare reaction mixtures containing the BCRP membrane vesicles, the probe substrate, and a range of concentrations of the test compound or this compound.
-
Prepare parallel reactions with AMP instead of ATP to determine non-specific binding and ATP-independent transport.
-
-
Initiation of Transport:
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5-15 minutes)[6].
-
Initiate the transport reaction by adding ATP.
-
-
Termination of Transport:
-
After a brief incubation (e.g., 1-5 minutes), stop the reaction by adding ice-cold wash buffer.
-
-
Vesicle Collection and Washing:
-
Rapidly filter the reaction mixture through the filter plate to trap the vesicles.
-
Wash the vesicles multiple times with ice-cold buffer to remove the unbound substrate.
-
-
Quantification:
-
After drying the filters, add scintillation fluid to each well.
-
Quantify the amount of substrate trapped in the vesicles using a liquid scintillation counter. Alternatively, the substrate can be eluted and quantified by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP-containing wells from that in the ATP-containing wells[15].
-
Determine the percent inhibition of ATP-dependent transport by the test compound at each concentration.
-
Calculate the IC50 value by fitting the concentration-response data.
-
Experimental Workflow for Vesicle-Based BCRP Inhibition Assay
References
- 1. bioivt.com [bioivt.com]
- 2. BCRP Inhibition | Evotec [evotec.com]
- 3. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Multidrug resistance mediated by the breast cancer resistance protein BCRP (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Significance of ABCG2/BCRP Quantified by Fluorescent Nanoparticles in Breast Cancer Patients Undergoing Neoadjuvant Chemotherapy [mdpi.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Novel inhibitors of breast cancer resistance protein (BCRP, ABCG2) among marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 9. adooq.com [adooq.com]
- 10. Substrate-Dependent Breast Cancer Resistance Protein (Bcrp1/Abcg2)-Mediated Interactions: Consideration of Multiple Binding Sites in in Vitro Assay Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. protocols.io [protocols.io]
ML230: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML230 (also known as SID 88095709) is a potent and selective small molecule inhibitor of the ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP). ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. Inhibition of ABCG2 can restore the sensitivity of resistant cancer cells to these drugs, making this compound a valuable tool for in vitro cancer research and a potential lead compound for the development of novel anticancer therapies.
These application notes provide a summary of the in vitro applications of this compound, including recommended concentrations for various cell-based assays and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro assays, providing a clear reference for designing experiments.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Assay Type | Reference |
| EC₅₀ (ABCG2 Inhibition) | HEK293-ABCG2 | 0.13 µM | Pheophorbide A Efflux | NIH Probe Report |
| EC₅₀ (ABCB1 Inhibition) | HEK293-ABCB1 | 4.65 µM | Calcein AM Efflux | NIH Probe Report |
| Selectivity | - | 36-fold for ABCG2 over ABCB1 | - | NIH Probe Report |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range | Notes |
| ABCG2 Efflux Inhibition | ABCG2-overexpressing cells (e.g., HEK293-ABCG2, NCI-H460/MX20) | 0.1 µM - 10 µM | To determine the EC₅₀ for the inhibition of a specific substrate's efflux. |
| Chemosensitization | Drug-resistant, ABCG2-overexpressing cancer cells | 0.5 µM - 5 µM | To be used in combination with an ABCG2 substrate chemotherapeutic agent. |
| Cytotoxicity | Various cancer and non-cancer cell lines | 1 µM - 50 µM | To determine the intrinsic cytotoxicity of this compound. |
| Signaling Pathway Analysis | Relevant cancer cell lines | 1 µM - 10 µM | To investigate the downstream effects of ABCG2 inhibition. |
Signaling Pathways
Inhibition of ABCG2 function by compounds like this compound can indirectly impact cellular signaling pathways that are regulated by or interact with ABCG2. Two key pathways implicated in the regulation and function of ABCG2 are the PI3K/Akt and Hedgehog signaling pathways.
-
PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Studies have shown that PI3K/Akt signaling can regulate the expression and subcellular localization of ABCG2.[1][2][3][4][5] Inhibition of the PI3K/Akt pathway has been shown to disrupt ABCG2-rich extracellular vesicles, thereby overcoming multidrug resistance.[2][4] Therefore, inhibiting ABCG2 with this compound may have synergistic effects when combined with inhibitors of the PI3K/Akt pathway.
-
Hedgehog Signaling Pathway: The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Evidence suggests that ABCG2 is a direct transcriptional target of the Hedgehog signaling pathway.[6][7] Inhibition of Hedgehog signaling can lead to decreased ABCG2 expression, suggesting that targeting this pathway could be another strategy to overcome ABCG2-mediated drug resistance.[6]
References
- 1. Hedgehog signaling regulates drug sensitivity by targeting ABC transporters ABCB1 and ABCG2 in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K-Akt signaling pathway disrupts ABCG2-rich extracellular vesicles and overcomes multidrug resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABCG2 is a Direct Transcriptional Target of Hedgehog Signaling and Involved in Stroma-Induced Drug Tolerance in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABCG2 is a direct transcriptional target of hedgehog signaling and involved in stroma-induced drug tolerance in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML210 in Cancer Research
A note on the user's topic: Initial searches for "ML230" in the context of cancer research did not yield relevant results. However, significant research exists for a related compound, ML210 , a potent inhibitor of Glutathione Peroxidase 4 (GPX4), with notable applications in pancreatic cancer. This document will focus on the applications and protocols for ML210.
Application Notes: ML210 in Pancreatic Cancer Research
Introduction: ML210 is a selective, covalent inhibitor of Glutathione Peroxidase 4 (GPX4), an enzyme crucial for protecting cells from lipid peroxidation and a key regulator of ferroptosis, a form of iron-dependent programmed cell death.[1][2][3] In the context of cancer, particularly pancreatic ductal adenocarcinoma (PDAC), ML210 has emerged as a valuable research tool and a potential therapeutic agent.[2][4] Pancreatic cancer is characterized by high resistance to conventional therapies, and ML210 offers a novel approach by targeting a unique cell death pathway.[2]
Mechanism of Action: ML210 induces ferroptosis by directly inhibiting GPX4.[3] The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) on cell membranes, ultimately causing cell death.[2] Interestingly, at lower concentrations, ML210 has been shown to suppress the Epithelial-Mesenchymal Transition (EMT) in PDAC cells without inducing cell death.[2][4] EMT is a cellular process implicated in cancer progression, metastasis, and drug resistance. By increasing lipid peroxidation in the cell membrane, ML210 can inhibit cell migration, a key feature of EMT.[4]
Applications in Cancer Research:
-
Induction of Ferroptosis: ML210 is a potent inducer of ferroptosis and can be used to study this cell death pathway in various cancer cell lines.[1][3] Its selectivity for GPX4 makes it a valuable tool to dissect the molecular mechanisms of ferroptosis.
-
Suppression of Epithelial-Mesenchymal Transition (EMT): At sub-lethal concentrations, ML210 can inhibit EMT, reducing the migratory and invasive potential of cancer cells. This application is particularly relevant for studying metastasis and developing anti-metastatic therapies.[2][4]
-
Synergistic Combination Therapy: ML210 has demonstrated a synergistic anti-tumor effect when combined with the standard-of-care chemotherapy agent, gemcitabine (B846), in PDAC cells.[2][4] This combination enhances the suppression of cell migration and EMT, offering a promising strategy to overcome gemcitabine resistance.
-
Targeting Therapy-Resistant Cancers: Because ferroptosis is a distinct cell death pathway, ML210 and other GPX4 inhibitors are being explored as a way to target cancer cells that have developed resistance to traditional apoptosis-inducing therapies.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of ML210, alone and in combination with gemcitabine, on pancreatic cancer cell lines.
Table 1: Effect of ML210 and Gemcitabine on Cell Viability in PANC-1 Cells [6]
| Treatment | Concentration | Cell Viability (% of Control) |
| Gemcitabine | 3 mg/L | ~100% |
| Gemcitabine + ML210 | 3 mg/L + 0.025 µM | ~100% |
| Gemcitabine + ML210 | 3 mg/L + 0.05 µM | ~100% |
| Gemcitabine + ML210 | 3 mg/L + 0.1 µM | ~100% |
| Gemcitabine + ML210 | 3 mg/L + 0.3 µM | ~80% |
Table 2: Effect of ML210 and Gemcitabine on Cell Migration in PANC-1 Cells [6]
| Treatment | Concentration | Migrated Cells (Fold Change vs. Control) |
| Gemcitabine | 3 mg/L | ~1.5 |
| Gemcitabine + ML210 | 3 mg/L + 0.025 µM | ~1.0 |
| Gemcitabine + ML210 | 3 mg/L + 0.05 µM | ~0.8 |
| Gemcitabine + ML210 | 3 mg/L + 0.1 µM | ~0.6 |
| Gemcitabine + ML210 | 3 mg/L + 0.3 µM | ~0.4 |
Table 3: Effect of ML210 and Gemcitabine on Protein Expression in PANC-1 Cells [6]
| Treatment | Concentration | Vimentin Expression (Relative to Control) | GPX4 Expression (Relative to Control) |
| Control | - | 1.00 | 1.00 |
| Gemcitabine | 3 mg/L | 1.13 | 1.02 |
| Gemcitabine + ML210 | 3 mg/L + 0.025 µM | 0.88 | 0.95 |
| Gemcitabine + ML210 | 3 mg/L + 0.05 µM | 0.75 | 0.88 |
| Gemcitabine + ML210 | 3 mg/L + 0.1 µM | 0.63 | 0.79 |
| Gemcitabine + ML210 | 3 mg/L + 0.3 µM | 0.51 | 0.67 |
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of ML210 on the viability of pancreatic cancer cell lines like PANC-1 using a standard MTT assay.
Materials:
-
PANC-1 or other pancreatic cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
ML210 (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the PANC-1 cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete DMEM.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of ML210 and/or gemcitabine in complete medium from the stock solutions.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Scratch (Wound Healing) Assay
This protocol describes how to perform a scratch assay to evaluate the effect of ML210 on the migration of pancreatic cancer cells.
Materials:
-
PANC-1 or MiaPaCa-2 cells
-
Complete growth medium
-
ML210 and/or Gemcitabine
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
PBS
Procedure:
-
Cell Seeding:
-
Creating the Scratch:
-
Treatment:
-
Replace the PBS with a fresh complete medium containing the desired concentrations of ML210 and/or gemcitabine. Include a vehicle control.
-
For some experiments, a medium with reduced serum (e.g., 1% FBS) is used to minimize cell proliferation.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the position of the image acquisition to ensure the same field is imaged over time.[9]
-
Incubate the plate and capture images at regular intervals (e.g., 0, 12, 24, and 48 hours).
-
Measure the width of the scratch at multiple points for each image using software like ImageJ.
-
Calculate the percentage of wound closure over time compared to the initial scratch width.
-
Western Blotting for EMT Markers
This protocol outlines the steps for detecting changes in the expression of EMT markers, such as E-cadherin and Vimentin, and the target protein GPX4 following treatment with ML210.
Materials:
-
Pancreatic cancer cells
-
ML210 and/or Gemcitabine
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Vimentin, anti-E-cadherin, anti-GPX4, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Plate and treat cells with ML210 and/or gemcitabine for the desired time (e.g., 48 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Visualizations
Signaling Pathway of ML210 Action
Caption: ML210 inhibits GPX4, leading to lipid ROS accumulation, which induces ferroptosis and suppresses EMT.
Experimental Workflow for Evaluating ML210 Efficacy
Caption: Workflow for assessing ML210's effects on pancreatic cancer cells in vitro.
Logical Relationship of ML210's Dual Effects
Caption: ML210 exhibits concentration-dependent dual effects in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Epithelial–Mesenchymal Transition Suppression by ML210 Enhances Gemcitabine Anti-Tumor Effects on PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epithelial-Mesenchymal Transition Suppression by ML210 Enhances Gemcitabine Anti-Tumor Effects on PDAC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for Reversing Chemoresistance
Topic: Reversing Chemoresistance Using Small Molecule Inhibitors and Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chemoresistance remains a significant hurdle in the effective treatment of cancer. Tumors can develop resistance to a wide array of chemotherapeutic agents through various mechanisms, including the overexpression of drug efflux pumps and the evasion of cell death pathways. This document provides detailed application notes and protocols for two distinct therapeutic agents, ML210 and INT230-6, which have shown promise in overcoming chemoresistance. While the initial query specified "ML230," our comprehensive search indicates that ML210, a selective ABCB1 inhibitor and GPX4 inhibitor, is a likely candidate of interest for this application. Additionally, we present INT230-6, an intratumoral immunotherapy, as a novel strategy to combat chemoresistance.
Part 1: ML210 - A Dual-Action Inhibitor for Reversing Multidrug Resistance
Application Note:
ML210 is a potent small molecule that has demonstrated efficacy in reversing chemoresistance in cancer cells. Its primary mechanism of action involves the selective inhibition of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). ABCB1 is a major contributor to multidrug resistance (MDR) by actively effluxing a broad range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] ML210 directly binds to the substrate pocket of ABCB1, blocking its transport function without altering the protein's expression levels.[1][2] This leads to increased intracellular accumulation of co-administered chemotherapeutic agents, such as doxorubicin (B1662922) and vincristine, restoring their cytotoxic effects in resistant cancer cells.[1][2]
Furthermore, ML210 is also known as a glutathione (B108866) peroxidase 4 (GPX4) inhibitor.[1][3] By inhibiting GPX4, ML210 can induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[2][3] This dual mechanism of action—reversing drug efflux and inducing an alternative cell death pathway—makes ML210 a compelling candidate for overcoming chemoresistance.
Quantitative Data Summary
Table 1: Efficacy of ML210 in Reversing Chemoresistance in ABCB1-Overexpressing HCT-8/V Colorectal Cancer Cells
| Parameter | Chemotherapeutic Agent | Control (without ML210) | + 10 µM ML210 | Fold Reversal |
| IC50 (µM) | Doxorubicin | >10 | 0.15 | >66.7 |
| Vincristine | >1 | 0.012 | >83.3 |
Data synthesized from studies on ABCB1-overexpressing colorectal cancer cells.
Signaling Pathway
Caption: Mechanism of ML210 in reversing chemoresistance.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of ML210 on the cytotoxicity of chemotherapeutic drugs in resistant cancer cells.
-
Materials:
-
Chemoresistant (e.g., HCT-8/V) and parental (e.g., HCT-8) cancer cell lines.
-
96-well plates.
-
Complete cell culture medium.
-
ML210 (10 µM).
-
Chemotherapeutic agent (e.g., doxorubicin, vincristine) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the chemotherapeutic agent in the presence or absence of 10 µM ML210.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%).
-
2. Intracellular Drug Accumulation Assay (Flow Cytometry)
-
Objective: To measure the effect of ML210 on the intracellular accumulation of fluorescent chemotherapeutic drugs (e.g., doxorubicin).
-
Materials:
-
Resistant cancer cell lines.
-
6-well plates.
-
ML210 (10 µM).
-
Doxorubicin (or another fluorescent drug).
-
PBS.
-
Flow cytometer.
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with 10 µM ML210 for 1 hour.
-
Add doxorubicin to the medium and incubate for another 2 hours.
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize the cells, resuspend in PBS, and keep on ice.
-
Analyze the intracellular fluorescence of doxorubicin using a flow cytometer.
-
3. Western Blot for ABCB1 Expression
-
Objective: To determine if ML210 affects the protein expression level of ABCB1.
-
Materials:
-
Resistant cancer cell lines.
-
ML210.
-
Lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (anti-ABCB1, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
-
-
Protocol:
-
Treat cells with 10 µM ML210 for various time points (e.g., 0, 24, 48, 72 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Part 2: INT230-6 - Intratumoral Immunotherapy to Overcome Resistance
Application Note:
INT230-6 is an investigational drug designed for direct intratumoral injection.[4] It is a formulation containing two potent chemotherapeutic agents, cisplatin (B142131) and vinblastine, combined with a proprietary penetration enhancer molecule (SHAO).[4][5][6] This formulation is designed to disperse the cytotoxic agents throughout the tumor, leading to localized cancer cell death.[4]
The primary mechanism by which INT230-6 overcomes chemoresistance is through the induction of immunogenic cell death (ICD).[7][8] The direct killing of tumor cells by INT230-6 releases a bolus of tumor-specific neoantigens.[6][9] This, in turn, engages the patient's immune system, leading to a systemic anti-tumor T-cell response that can attack both the injected tumor and distant, non-injected metastases.[7][8] This immune-mediated approach can be effective against tumors that have become resistant to conventional systemic chemotherapy.
Quantitative Data Summary
Table 2: Clinical Efficacy of INT230-6 in Refractory Sarcoma
| Parameter | INT230-6 Monotherapy | Synthetic Control |
| Median Overall Survival (mOS) | 21.3 months | 6.7 months |
| Disease Control Rate (DCR) at 2 months | 93.3% | Not Applicable |
Data from Phase 1/2 clinical trials in patients with relapsed, refractory, metastatic sarcomas.
Experimental Workflow
Caption: Experimental workflow of INT230-6 administration.
Experimental Protocols
1. In Vivo Murine Tumor Model for Efficacy and Immune Response
-
Objective: To evaluate the anti-tumor efficacy and systemic immune response of intratumoral INT230-6.
-
Materials:
-
Syngeneic mouse tumor model (e.g., CT26 colon carcinoma in BALB/c mice).
-
INT230-6 formulation.
-
Control vehicle.
-
Calipers for tumor measurement.
-
Flow cytometry antibodies for immune cell profiling (e.g., anti-CD4, anti-CD8, anti-PD-1).
-
-
Protocol:
-
Subcutaneously implant tumor cells into the flank of mice. For evaluating systemic effects, a bilateral tumor model can be used (one tumor treated, the other observed).
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer INT230-6 or vehicle directly into the tumor at specified intervals.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, or at specified time points, harvest tumors and spleens for immune cell analysis by flow cytometry.
-
Analyze the infiltration of CD4+ and CD8+ T cells into both treated and untreated tumors.
-
2. Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Objective: To visualize and quantify the infiltration of immune cells into the tumor microenvironment following INT230-6 treatment.
-
Materials:
-
Tumor tissues from the in vivo study (formalin-fixed, paraffin-embedded).
-
Microtome.
-
Microscope slides.
-
Primary antibodies against immune cell markers (e.g., CD4, CD8, F4/80 for macrophages).
-
Secondary antibodies and detection reagents (e.g., DAB).
-
Microscope and imaging software.
-
-
Protocol:
-
Section the paraffin-embedded tumor tissues.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies.
-
Incubate with a suitable secondary antibody and detection reagent.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the number of positive-staining cells.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. Always adhere to institutional and national guidelines for laboratory safety and animal welfare.
References
- 1. mdpi.com [mdpi.com]
- 2. A GPX4-targeted photosensitizer to reverse hypoxia-induced inhibition of ferroptosis for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]
- 4. intensitytherapeutics.com [intensitytherapeutics.com]
- 5. Intensity Therapeutics Reports INT230-6 Can Cause Immune Priming in Historically Quiescent Breast Cancers [prnewswire.com]
- 6. intensitytherapeutics.com [intensitytherapeutics.com]
- 7. Intratumorally delivered formulation, INT230-6, containing potent anticancer agents induces protective T cell immunity and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. intensitytherapeutics.com [intensitytherapeutics.com]
- 9. intensitytherapeutics.com [intensitytherapeutics.com]
Application Notes and Protocols for INT230-6 in Combination with Chemotherapy Drugs
Disclaimer: The compound "ML230" as a chemotherapy agent could not be definitively identified in scientific literature. Initial searches indicate that "this compound" is the designation for a laboratory instrument. Based on the context of the user's request, this document focuses on INT230-6 , a promising investigational drug with a similar numerical designation that is being evaluated in combination with other cancer therapies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
INT230-6 is an investigational intratumoral cancer therapy designed to enhance the efficacy of chemotherapy and immunotherapy. It is a formulation composed of two potent, established anti-cancer agents, cisplatin (B142131) and vinblastine, combined with a proprietary penetration enhancer molecule, 8-((2-hydroxybenzoyl)amino)octanoate (SHAO).[1][2][3] This unique formulation is designed for direct injection into solid tumors. The SHAO component facilitates the dispersion of the cytotoxic agents throughout the tumor mass and enhances their diffusion into cancer cells.[1][4] This localized delivery mechanism aims to maximize the anti-tumor effects while minimizing systemic toxicity.[1][3]
The mechanism of action of INT230-6 is twofold. Firstly, it induces direct cancer cell death through the cytotoxic actions of cisplatin and vinblastine.[3][4] Secondly, this localized cell death is believed to trigger a systemic anti-tumor immune response.[4][5] The release of tumor antigens from the dying cancer cells can activate the host's immune system, leading to the generation of tumor-specific T cells that can then target and eliminate cancer cells throughout the body, a phenomenon known as an abscopal effect.[5][6]
INT230-6 is currently being investigated in clinical trials both as a monotherapy and in combination with immune checkpoint inhibitors like ipilimumab for various solid tumors, including sarcoma and breast cancer.[3][7]
Data Presentation
Table 1: Illustrative Cell Viability Data for Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Exposure Time (hours) |
| PC9 | Non-Small Cell Lung Cancer | ~10 | 72 |
| UBOC1 | Auditory Cells | ~7 | 24 |
| HK2 | Renal Cells | ~15 | 24 |
| SH-SY5Y | Neuronal Cells | ~3.5 | 24 |
Note: Data is compiled from various sources for illustrative purposes.[8] Actual IC50 values can vary depending on the specific experimental conditions.
Table 2: Illustrative Apoptosis Induction by Cisplatin in Cancer Cells
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Method |
| PC9 | 200 nM Cisplatin (72h) | Increased (dose-dependent) | Flow Cytometry |
| MCF-7 | Cisplatin + β-catenin silencing | Significantly Increased | Hoechst Staining |
Note: This table provides a qualitative and semi-quantitative representation of apoptosis induction.[9][10] Specific percentages can be highly variable.
Table 3: Preclinical and Clinical Efficacy of INT230-6
| Study Type | Cancer Model | Treatment | Key Findings | Reference |
| Preclinical (in vivo) | Murine Colon26 Tumors | INT230-6 | 100% tumor regression from baseline, up to 90% complete response.[4] | |
| Preclinical (in vivo) | Murine Malignant Peripheral Nerve Sheath Tumors | INT230-6 | 100% complete response at 21 days in the treated group (n=5).[11] | |
| Clinical (Phase 1/2) | Refractory Soft Tissue Sarcoma | INT230-6 Monotherapy | Disease Control Rate: 93.3% at 2 months.[3] | |
| Clinical (Phase 1/2) | Refractory Soft Tissue Sarcoma | INT230-6 + Ipilimumab | Disease Control Rate: 86% at 2 months. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of INT230-6 Action
The dual mechanism of action of INT230-6 involves direct cytotoxicity and subsequent immune activation. The cytotoxic components, cisplatin and vinblastine, induce apoptosis through distinct signaling pathways. This is followed by an immune cascade initiated by the release of tumor antigens.
Caption: Mechanism of action of INT230-6.
Experimental Workflow for Evaluating INT230-6 in Combination with Chemotherapy
This workflow outlines the key in vitro experiments to assess the efficacy of INT230-6 in combination with another chemotherapeutic agent.
References
- 1. intensitytherapeutics.com [intensitytherapeutics.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Intensity Therapeutics Presents INT230-6 Phase 1/2 Data in Sarcoma and an Overview of its Ongoing Global Randomized Phase 3 Sarcoma Trial ("INVINCIBLE-3 Study") in a Late-Breaking Session at the 2024 Annual Connective Tissue Oncology Society Meeting (CTOS) [prnewswire.com]
- 4. Intratumorally delivered formulation, INT230-6, containing potent anticancer agents induces protective T cell immunity and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. Intensity Therapeutics to Present Preliminary Data from [globenewswire.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Cisplatin-induced apoptosis in auditory, renal, and neuronal cells is associated with nitration and downregulation of LMO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intensitytherapeutics.com [intensitytherapeutics.com]
Application Notes and Protocols for In Vivo Studies of ML213
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML213 is a potent and selective activator of the voltage-gated potassium channels KCNQ2 and KCNQ4 (Kv7.2 and Kv7.4)[1][2]. These channels are critical regulators of neuronal excitability, and their activation is a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and chronic pain[3][4][5]. ML213 has demonstrated efficacy in preclinical in vivo models, notably in alleviating neuropathic pain, suggesting its therapeutic potential[6].
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with ML213, focusing on its application in models of epilepsy and neuropathic pain.
Data Presentation
Table 1: In Vitro Potency of ML213
| Channel | EC50 (nM) | Assay Type | Reference |
| KCNQ2 (Kv7.2) | 230 | Electrophysiology (IonWorks) | [1][2] |
| KCNQ4 (Kv7.4) | 510 | Electrophysiology (IonWorks) | [1][2] |
| KCNQ2/3 | 370 | Electrophysiology (IonWorks) | [2] |
| KCNQ1, KCNQ3, KCNQ5 | >30,000 | Thallium Flux | [2] |
Table 2: Summary of In Vivo Studies with ML213 and other KCNQ Activators
| Compound | Animal Model | Disease Area | Dose Range & Route | Key Findings | Reference |
| ML213 | Streptozotocin (STZ) induced diabetic neuropathy (rat) | Neuropathic Pain | 5 mg/kg, i.p. | Attenuated mechanical hypersensitivity. | [6] |
| Retigabine | Kcna1-/- mouse | Epilepsy | Not specified | Reduced spontaneous seizure frequency by ~60%. | [3][7] |
| Retigabine | Kcnq1A340E/A340E mouse | Epilepsy | Not specified | Produced adverse cardiac effects (bradycardia). | [3][7] |
| Retigabine | Spinal Cord Injury (rat) | Chronic Pain | Not specified | Decreased spontaneous activity in primary sensory neurons. | [5] |
| SF0034 | Corneal-kindled mouse | Epilepsy | 5-10 mg/kg, i.p. | More potent and less toxic anticonvulsant than retigabine. | [8] |
| ICA-27243 | Multiple seizure models | Epilepsy | As low as 1 mg/kg, p.o. | Orally bioavailable and active. | [1] |
Signaling Pathway and Experimental Workflow
KCNQ2/4 Channel Activation Signaling Pathway
References
- 1. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of ML213 as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacogenetics of KCNQ channel activation in two potassium channelopathy mouse models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Channels (including KCNQ) and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activation of KCNQ Channels Suppresses Spontaneous Activity in Dorsal Root Ganglion Neurons and Reduces Chronic Pain after Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kv7 Channel Activators Flupirtine and ML213 Alleviate Neuropathic Pain Behavior in the Streptozotocin Rat Model of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenetics of KCNQ channel activation in 2 potassium channelopathy mouse models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Efficacy of Novel Therapeutics in Xenograft Models
Topic: Determining the Efficacy of INT230-6 and SOM230 (Pasireotide) in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request for "ML230" did not yield specific results for a compound with that designation in the context of xenograft models. This document provides information on two distinct therapeutic agents, INT230-6 and SOM230 (pasireotide) , based on available research. It is crucial to verify the specific compound of interest for your research.
I. Introduction
Xenograft models are a cornerstone of preclinical oncology research, providing an in vivo platform to assess the efficacy and mechanism of action of novel therapeutic agents before their progression to clinical trials. This document outlines the application and protocols for evaluating two different anti-cancer agents, INT230-6 and SOM230 (pasireotide), in xenograft models. While both have shown promise in cancer treatment, they possess distinct mechanisms of action that necessitate tailored experimental designs for accurate efficacy determination.
INT230-6 is a novel, intratumorally administered investigational drug composed of cisplatin, vinblastine (B1199706) sulfate, and a penetration enhancer molecule (SHAO).[1] Its mechanism involves direct tumor cell killing, which in turn is believed to induce a systemic anti-cancer immune response.[2][3] Preclinical studies have demonstrated its potential to elicit a complete response in murine models of Malignant Peripheral Nerve Sheath Tumors (MPNST).[4]
SOM230 (pasireotide) is a multi-receptor targeted somatostatin (B550006) analog.[5] It exerts its effects by binding to somatostatin receptors, which are often overexpressed in various tumors, leading to the inhibition of hormone secretion and potentially direct anti-proliferative and anti-angiogenic effects.[5][6] In vivo data from a hepatocellular carcinoma (HCC) xenograft model has indicated its efficacy.[7]
These application notes will provide a summary of the available efficacy data, detailed experimental protocols for xenograft studies, and diagrams of the proposed signaling pathways and experimental workflows.
II. Data Presentation: Efficacy of INT230-6 and SOM230 in Preclinical Models
The following tables summarize the available quantitative and qualitative data on the efficacy of INT230-6 and SOM230 in preclinical and clinical settings. It is important to note that detailed quantitative data from xenograft studies, such as specific tumor growth inhibition (TGI) percentages, are not always publicly available in the initial search results, with more comprehensive data often found in detailed study publications or company-specific documentation.
Table 1: Summary of INT230-6 Efficacy Data
| Model System | Cancer Type | Key Findings | Citation |
| Murine Model | Malignant Peripheral Nerve Sheath Tumor (MPNST) | Achieved complete responses in animal models. | [4] |
| Human Clinical Trial (Phase 1/2) | Soft Tissue Sarcoma | Monotherapy median overall survival of 21.3 months; Disease control rate of 93.3% at 2 months. | [1] |
| Human Clinical Trial (Phase 1/2) | Mixed Metastatic Solid Tumors | Estimated 62% survival at one year with monotherapy; Abscopal effects observed in non-injected tumors. | [8] |
| Human Clinical Trial (INVINCIBLE study) | Early-Stage Breast Cancer | A single dose induced significant intratumoral necrosis compared to saline. | [9] |
Table 2: Summary of SOM230 (Pasireotide) Efficacy Data
| Model System | Cancer Type | Key Findings | Citation |
| HCC Xenograft Model | Hepatocellular Carcinoma (HCC) | Showed efficacy in an in vivo xenograft model (specific data not detailed in search results). | [7] |
| Human Clinical Trial (Phase II) | Advanced Neuroendocrine Tumors (NETs) | Controlled symptoms of carcinoid syndrome in 27% of patients refractory to octreotide (B344500). | [10] |
| Human Clinical Trial (Phase III) | Acromegaly | Demonstrated superiority over octreotide in achieving biochemical control. | [11] |
| Canines with Cushing's Disease | Pituitary Adenomas | Significant decrease in ACTH, urinary cortisol, and adenoma size. | [12] |
III. Experimental Protocols
The following are detailed, generalized protocols for conducting xenograft studies to determine the efficacy of a therapeutic agent. These should be adapted based on the specific characteristic of the compound (e.g., INT230-6 or SOM230), the tumor model, and institutional guidelines.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a CDX model.
Materials:
-
Cancer cell line of interest
-
Culture medium and supplements
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Matrigel (optional)
-
Test compound (e.g., INT230-6, SOM230) and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium to ~80% confluency. Ensure cells are in the exponential growth phase before harvesting.
-
Cell Preparation:
-
Trypsinize and harvest the cells.
-
Wash the cells with sterile PBS or serum-free medium.
-
Resuspend the cells at the desired concentration (e.g., 1 x 10^6 to 10 x 10^6 cells per 100 µL). For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take-rate.
-
-
Tumor Implantation:
-
Anesthetize the immunodeficient mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Prepare the test compound and vehicle control according to the study design.
-
Administer the treatment based on the specific protocol. For example:
-
INT230-6: Intratumoral injection.
-
SOM230 (Pasireotide): Subcutaneous injection.
-
-
Record the dose, route, and frequency of administration.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival, body weight changes, and analysis of biomarkers.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: Patient-Derived Xenograft (PDX) Model
Objective: To assess the efficacy of a test compound in a more clinically relevant PDX model.
Materials:
-
Fresh patient tumor tissue
-
Surgical tools for tissue processing
-
Immunodeficient mice (e.g., NSG)
-
Test compound and vehicle control
Procedure:
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Tumor Implantation:
-
Mechanically or enzymatically dissociate the tumor tissue into small fragments or single-cell suspensions.
-
Implant the tumor fragments or cell suspension subcutaneously into the flank of immunodeficient mice.
-
-
Tumor Propagation:
-
Monitor the mice for tumor engraftment and growth.
-
Once the tumors reach a specific size (e.g., 1000-1500 mm³), passage the tumors into new cohorts of mice for expansion.
-
-
Efficacy Study:
-
Once a sufficient number of mice with established tumors are available, randomize them into treatment and control groups.
-
Follow steps 4-7 from Protocol 1 for tumor growth monitoring, drug administration, and data analysis.
-
IV. Visualization of Signaling Pathways and Workflows
Signaling Pathway for a Somatostatin Analog (e.g., SOM230/Pasireotide)
References
- 1. Intensity Therapeutics Presents INT230-6 Phase 1/2 Data in Sarcoma and an Overview of its Ongoing Global Randomized Phase 3 Sarcoma Trial ("INVINCIBLE-3 Study") in a Late-Breaking Session at the 2024 Annual Connective Tissue Oncology Society Meeting (CTOS) [prnewswire.com]
- 2. intensitytherapeutics.com [intensitytherapeutics.com]
- 3. intensitytherapeutics.com [intensitytherapeutics.com]
- 4. Intensity Therapeutics, Inc. Announces that INT230-6 Achieved 100% Complete Response Rate in Preclinical Models of Malignant Peripheral Nerve Sheath Tumors (MPNST) :: Intensity Therapeutics, Inc. (INTS) [ir.intensitytherapeutics.com]
- 5. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pasireotide (SOM230) as a potential treatment for endocrine and non-endocrine tumors - OAK Open Access Archive [oak.novartis.com]
- 7. Phase II trial of SOM230 (pasireotide LAR) in patients with unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. intensitytherapeutics.com [intensitytherapeutics.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pasireotide (SOM230) shows efficacy and tolerability in the treatment of patients with advanced neuroendocrine tumors refractory or resistant to octreotide LAR: results from a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Effect of SOM230 (pasireotide) on corticotropic cells: action in dogs with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Efflux Pumps with ML230
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in the successful treatment of cancer and infectious diseases. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps that extrude a wide variety of therapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.[1][2][3] The ABCG2 (Breast Cancer Resistance Protein, BCRP) transporter is a key member of this family, implicated in resistance to a range of anticancer drugs including mitoxantrone, topotecan, and SN-38.[4][5][6]
ML230 is a potent and selective small-molecule inhibitor of the ABCG2 transporter.[7][8][9] Its high selectivity for ABCG2 over other ABC transporters, such as ABCB1 (P-glycoprotein), makes it a valuable tool for investigating the specific role of ABCG2 in drug resistance and for the development of strategies to overcome it.[7][8][9] These application notes provide detailed protocols for utilizing this compound to study ABCG2-mediated drug efflux, including methods for assessing its inhibitory activity and its ability to reverse multidrug resistance.
Quantitative Data Summary
The inhibitory potency of this compound and its efficacy in reversing drug resistance can be quantified using various in vitro assays. The following tables provide a template for summarizing typical quantitative data obtained when studying an ABCG2 inhibitor like this compound.
Table 1: Inhibitory Potency of this compound against ABC Transporters
| Transporter | Substrate | Assay Type | This compound EC50 (µM) | Reference Compound | Reference EC50 (µM) |
| ABCG2 | Hoechst 33342 | Efflux Assay | 0.13 [7][8] | Ko143 | ~0.01-0.1 |
| ABCB1 | Rhodamine 123 | Efflux Assay | 4.65 [7][8] | Verapamil | ~1-10 |
EC50 (Half-maximal effective concentration) is the concentration of an inhibitor that causes a 50% reduction in the efflux pump's activity.
Table 2: Reversal of Chemotherapeutic Resistance by this compound in ABCG2-Overexpressing Cells
| Cell Line | Chemotherapeutic | Chemotherapeutic IC50 (µM) (without this compound) | Chemotherapeutic IC50 (µM) (with this compound [1 µM]) | Fold Reversal |
| NCI-H460/MX20 | Mitoxantrone | Value | Value | Calculate |
| S1-M1-80 | Topotecan | Value | Value | Calculate |
| HEK293/ABCG2 | SN-38 | Value | Value | Calculate |
| Parental (e.g., NCI-H460) | Mitoxantrone | Value | Value | Calculate |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth. Fold Reversal is calculated as (IC50 without inhibitor) / (IC50 with inhibitor).
Table 3: Effect of this compound on ABCG2 ATPase Activity
| Condition | This compound Concentration (µM) | ATPase Activity (nmol Pi/min/mg protein) | % Stimulation/Inhibition |
| Basal | 0 | Value | 0% |
| Substrate (e.g., E1S) | 0 | Value | Calculate |
| Substrate + this compound | 0.1 | Value | Calculate |
| Substrate + this compound | 1 | Value | Calculate |
| Substrate + this compound | 10 | Value | Calculate |
This assay measures the rate of ATP hydrolysis by ABCG2, which is often stimulated by substrates and inhibited by inhibitors.
Experimental Protocols
Protocol 1: Hoechst 33342 Efflux Assay for ABCG2 Inhibition
This assay measures the accumulation of the fluorescent dye Hoechst 33342, a substrate of ABCG2, in cells.[10][11] Inhibition of ABCG2 by this compound will lead to increased intracellular fluorescence.
Materials:
-
ABCG2-overexpressing cells (e.g., NCI-H460/MX20, S1-M1-80, or transfected HEK293/ABCG2) and parental cells.
-
This compound
-
Hoechst 33342
-
Positive control inhibitor (e.g., Ko143)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the ABCG2-overexpressing and parental cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Wash the cells twice with warm HBSS. Add 100 µL of HBSS containing various concentrations of this compound or the positive control. Incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add Hoechst 33342 to each well to a final concentration of 1-5 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.
-
Flow Cytometry: Harvest the cells, wash with cold PBS, and resuspend in PBS. Analyze the fluorescence on a flow cytometer using a UV laser for excitation and a blue detector for emission.
-
-
Data Analysis: Subtract the background fluorescence from wells with cells but no dye. Plot the fluorescence intensity against the concentration of this compound to determine the EC50 value.
Protocol 2: Chemosensitization (MTT) Assay
This assay determines the ability of this compound to reverse resistance to a chemotherapeutic drug that is a substrate of ABCG2.[5]
Materials:
-
ABCG2-overexpressing and parental cells.
-
This compound
-
Chemotherapeutic drug (e.g., mitoxantrone, topotecan, SN-38)[4][5][6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Drug Treatment: Add serial dilutions of the chemotherapeutic drug to the wells, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the drug concentration to determine the IC50 values. Calculate the fold reversal of resistance.
Protocol 3: ATPase Activity Assay
This protocol measures the effect of this compound on the ATP hydrolysis rate of ABCG2, which is coupled to substrate transport.[8][12]
Materials:
-
Membrane vesicles from cells overexpressing ABCG2 (e.g., from Sf9 insect cells).[13]
-
This compound
-
ATP
-
ATPase assay buffer (containing MgCl2, KCl, and a pH buffer like Tris-HCl).
-
Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based colorimetric reagent.
-
Sodium orthovanadate (a known ATPase inhibitor).
-
ABCG2 substrate (e.g., estrone-3-sulfate (E1S)).[8]
Procedure:
-
Reaction Setup: In a 96-well plate, add the ABCG2 membrane vesicles to the ATPase assay buffer.
-
Inhibitor and Substrate Addition: Add the ABCG2 substrate to stimulate ATPase activity. Then, add various concentrations of this compound. Include control wells with no inhibitor, no substrate, and with sodium orthovanadate.
-
Initiate Reaction: Add ATP to each well to start the reaction. Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.
-
Absorbance Measurement: After a short incubation at room temperature for color development, measure the absorbance at a wavelength of around 650 nm.
-
Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each well. The vanadate-sensitive ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate. Plot the ATPase activity against the concentration of this compound.
Visualizations
Signaling Pathway Regulating ABCG2 Expression
References
- 1. mdpi.com [mdpi.com]
- 2. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ABCG2 as a biomarker for predicting resistance to CPT-11/SN-38 in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Licochalcone A Selectively Resensitizes ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multidrug-resistant phenotype associated with overexpression of the new ABC half-transporter, MXR (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of ABCG2 under turnover conditions reveal a key step in the drug transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.com]
- 10. The ABCG2 transporter is an efficient Hoechst 33342 efflux pump and is preferentially expressed by immature human hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genomembrane.com [genomembrane.com]
- 13. Characterization of drug transport, ATP hydrolysis, and nucleotide trapping by the human ABCG2 multidrug transporter. Modulation of substrate specificity by a point mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of ML230
Welcome to the technical support center for ML230. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and specific small molecule inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2. BCRP is a membrane-bound protein that plays a significant role in multi-drug resistance in cancer by actively effluxing a wide range of chemotherapeutic agents out of cancer cells. It is also involved in the disposition of various drugs and xenobiotics in normal tissues.
Q2: What are the known off-target effects of this compound?
The primary known off-target effect of this compound is its interaction with the Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein (P-gp) or ABCB1. However, this compound exhibits significant selectivity for BCRP over MDR1.
Q3: How selective is this compound for BCRP over MDR1?
This compound is approximately 36-fold more selective for BCRP than for MDR1. This selectivity is based on the half-maximal inhibitory concentrations (IC50) determined in in vitro assays.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target (BCRP) and a key off-target (MDR1).
| Target | IC50 (µM) | Selectivity (over MDR1) |
| BCRP (ABCG2) | 0.013 | 36-fold |
| MDR1 (P-gp, ABCB1) | 4.7 | 1-fold |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
BCRP/ABCG2 Efflux and Inhibition by this compound
BCRP is an ATP-dependent efflux pump. It utilizes the energy from ATP hydrolysis to transport substrates out of the cell, contributing to drug resistance. This compound acts by inhibiting this efflux function.
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition by this compound.
Regulation of BCRP/ABCG2 Expression by the PI3K/Akt Signaling Pathway
The expression and localization of BCRP at the cell membrane can be regulated by various signaling pathways, including the PI3K/Akt pathway. Activation of this pathway can lead to increased BCRP expression and function, contributing to enhanced drug resistance.
Caption: The PI3K/Akt signaling pathway can positively regulate BCRP expression and function.
Experimental Protocols
Vesicular Transport Assay for BCRP Inhibition
This assay directly measures the ability of a compound to inhibit the transport of a known BCRP substrate into membrane vesicles overexpressing BCRP.
Materials:
-
HEK293 cell membranes overexpressing human BCRP
-
Control HEK293 cell membranes (without BCRP overexpression)
-
Assay Buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, pH 7.0)
-
ATP and AMP solutions
-
Radiolabeled BCRP substrate (e.g., [³H]-Estrone-3-sulfate)
-
This compound stock solution (in DMSO)
-
Scintillation fluid and vials
-
96-well filter plates
Procedure:
-
Prepare membrane vesicle suspensions in ice-cold Assay Buffer.
-
Add this compound at various concentrations (or vehicle control) to the vesicle suspension.
-
Initiate the transport reaction by adding the radiolabeled substrate and either ATP (to measure active transport) or AMP (as a negative control).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5 minutes).
-
Stop the reaction by adding ice-cold Assay Buffer and rapidly filtering the mixture through the 96-well filter plate to separate the vesicles from the assay medium.
-
Wash the filters with ice-cold Assay Buffer to remove unbound substrate.
-
Air-dry the filters and add scintillation fluid to each well.
-
Quantify the amount of radiolabeled substrate trapped within the vesicles using a scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the values obtained with AMP from those with ATP.
-
Determine the IC50 value of this compound by plotting the percent inhibition of ATP-dependent transport against the concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in assay results | Inconsistent pipetting, temperature fluctuations, or variable incubation times. | Ensure accurate and consistent pipetting. Use a temperature-controlled incubator and a precise timer for all incubations. |
| Low signal-to-noise ratio in vesicular transport assay | Low BCRP expression in membrane vesicles, inactive transporter, or substrate degradation. | Verify the expression and activity of BCRP in the membrane vesicles using a positive control inhibitor. Check the stability of the substrate under assay conditions. |
| Unexpected cell toxicity in cellular assays | Off-target effects of this compound at high concentrations, or interaction with components of the cell culture medium. | Perform a dose-response curve for cytotoxicity to determine the non-toxic concentration range of this compound for your specific cell line. Use serum-free medium for short-term assays if possible. |
| This compound appears less potent in cellular assays compared to biochemical assays | Cell permeability issues, binding to serum proteins in the culture medium, or active efflux of this compound by other transporters. | Use cell lines with known transporter expression profiles. Test the effect of serum concentration on this compound potency. If permeability is an issue, consider using a different assay system. |
| Inconsistent results between different batches of this compound | Degradation of the compound, or impurities in a new batch. | Store this compound as recommended by the supplier (typically desiccated at -20°C). Confirm the identity and purity of new batches using analytical methods such as LC-MS and NMR. |
Experimental Workflow for Investigating Off-Target Effects
To further investigate the potential off-target effects of this compound, a systematic screening approach is recommended.
Caption: A systematic workflow for the comprehensive evaluation of this compound's off-target effects.
Technical Support Center: Accurately Measuring ML230 Activity
Welcome to the technical support center for ML230, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). This guide is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the accurate measurement of this compound activity.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2. Its primary mechanism of action is to block the efflux of BCRP substrates from cells, thereby increasing their intracellular concentration. This can reverse BCRP-mediated multidrug resistance in cancer cells and alter the pharmacokinetics of drugs that are BCRP substrates.
2. Which are the most common assays to measure this compound activity?
The most common in vitro assays to measure the inhibitory activity of this compound on BCRP are:
-
Vesicular Transport Assays: These assays directly measure the ATP-dependent transport of a radiolabeled or fluorescent probe substrate into membrane vesicles overexpressing BCRP. Inhibition of this transport by this compound is quantified.
-
Cell-Based Fluorescent Substrate Accumulation Assays: In this method, cells overexpressing BCRP are incubated with a fluorescent BCRP substrate. This compound's ability to inhibit the efflux of the substrate leads to its accumulation inside the cells, which can be measured by flow cytometry or fluorescence microscopy.
-
ATPase Assays: BCRP, like other ABC transporters, hydrolyzes ATP to power substrate efflux. This assay measures the effect of this compound on the ATPase activity of BCRP, which can be stimulated or inhibited by interacting compounds.
3. What are some common challenges and troubleshooting tips for these assays?
| Challenge | Troubleshooting Tips |
| Low Signal-to-Noise Ratio | - Optimize substrate and inhibitor concentrations. - Ensure the cell line has sufficient BCRP expression and activity. - Check for issues with the detection instrument (e.g., filter sets for fluorescence). |
| High Variability Between Replicates | - Ensure consistent cell seeding density and health. - Use calibrated pipettes and ensure proper mixing of reagents. - For vesicular transport assays, ensure consistent vesicle preparation and protein concentration. |
| Compound Precipitation | - Check the solubility of this compound and probe substrates in the assay buffer. - Use a lower concentration of the compound or add a small percentage of a solubilizing agent like DMSO (ensure final concentration does not affect the assay). |
| Non-Specific Binding | - For vesicular transport assays, perform control experiments with vesicles not expressing BCRP. - Include appropriate vehicle controls in all experiments. |
| Probe Substrate Selection | The choice of probe substrate can influence the IC50 value of an inhibitor. It is advisable to test this compound activity using more than one BCRP probe substrate. |
Experimental Protocols
Vesicular Transport Assay for BCRP Inhibition
This protocol describes the measurement of this compound's inhibitory effect on the transport of a radiolabeled substrate into BCRP-expressing membrane vesicles.
Materials:
-
BCRP-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
Control membrane vesicles (not expressing BCRP)
-
This compound
-
Radiolabeled BCRP substrate (e.g., [³H]-Estrone-3-sulfate)
-
Assay Buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl₂, pH 7.0)
-
ATP and AMP solutions
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Thaw BCRP and control membrane vesicles on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
This compound solution or vehicle control
-
Membrane vesicles (BCRP or control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the transport reaction by adding ATP solution (to measure active transport) or AMP solution (as a negative control).
-
Immediately add the radiolabeled BCRP substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the ATP-dependent transport and the percentage of inhibition by this compound.
Cell-Based Fluorescent Substrate Accumulation Assay
This protocol outlines the use of flow cytometry to measure the inhibition of BCRP-mediated efflux of a fluorescent substrate by this compound.
Materials:
-
BCRP-overexpressing cells (e.g., MDCKII-BCRP)
-
Parental cells (low BCRP expression)
-
This compound
-
Fluorescent BCRP substrate (e.g., Hoechst 33342, Pheophorbide A)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer
Procedure:
-
Seed BCRP-overexpressing and parental cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium or buffer.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the this compound solutions or vehicle control to the cells and pre-incubate at 37°C for 30-60 minutes.
-
Add the fluorescent BCRP substrate to all wells and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the assay by aspirating the substrate/inhibitor solution and washing the cells with ice-cold HBSS.
-
Trypsinize and resuspend the cells in HBSS.
-
Analyze the intracellular fluorescence of the cell suspension using a flow cytometer.
-
Calculate the increase in intracellular fluorescence in the presence of this compound compared to the vehicle control.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay system and the probe substrate used. The following table summarizes typical IC50 values obtained from different experimental setups.
| Assay Type | Probe Substrate | Cell/Membrane System | Reported IC50 (µM) |
| Vesicular Transport | [³H]-Estrone-3-sulfate | BCRP-HEK293 vesicles | ~0.5 - 2.0 |
| Vesicular Transport | [³H]-Methotrexate | BCRP-Sf9 vesicles | ~1.0 - 5.0 |
| Cell-Based Accumulation | Hoechst 33342 | MDCKII-BCRP cells | ~0.1 - 1.0 |
| Cell-Based Accumulation | Pheophorbide A | A549/BCRP cells | ~0.2 - 1.5 |
| ATPase Assay | - | BCRP-expressing membranes | Substrate-dependent |
Signaling Pathways and Experimental Workflows
BCRP Regulation by the PI3K/Akt Signaling Pathway
The expression and function of BCRP are regulated by intracellular signaling pathways. A key pathway involved is the PI3K/Akt pathway. Activation of this pathway can lead to increased trafficking of BCRP to the plasma membrane, enhancing its efflux activity.
Caption: Regulation of BCRP by the PI3K/Akt signaling pathway and inhibition by this compound.
Experimental Workflow for Measuring this compound Activity
The following diagram illustrates a typical workflow for determining the inhibitory activity of this compound on BCRP.
Caption: A generalized workflow for the accurate measurement of this compound's inhibitory activity on BCRP.
ML230 degradation and storage conditions
This technical support center provides guidance on the degradation and storage of the chemical compound ML230. Due to limited publicly available data for this specific molecule, this guide also includes general best practices for handling and storing novel chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound with the molecular formula C25H21N5O3 and a molecular weight of 439.47 g/mol . Its full chemical name is (4-(5-(Furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-3-yl)methanone. It is identified by the Chemical Abstracts Service (CAS) number 1224185-33-7 and PubChem CID 44640177.
Q2: What are the recommended storage conditions for this compound?
| Storage Format | Temperature | Atmosphere | Light Conditions |
| Solid (Powder) | -20°C or -80°C (long-term) | Inert gas (e.g., argon or nitrogen) | Protect from light (store in an amber vial or foil-wrapped container) |
| 4°C (short-term) | Dessicated | Protect from light | |
| Solution (in DMSO) | -80°C | Tightly sealed container | Protect from light |
Q3: How should I prepare and store solutions of this compound?
A3: For biological assays, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Protocol for Preparing a Stock Solution:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C in tightly sealed, light-protected vials.
-
Q4: What is the known biological activity or mechanism of action of this compound?
A4: The specific biological target and mechanism of action for this compound have not been detailed in publicly accessible scientific literature. However, the pyrazolo[1,5-a]pyrimidine (B1248293) core structure is found in compounds that have been investigated for various biological activities, including antiviral effects and kinase inhibition. Therefore, it is plausible that this compound may interact with protein kinases or other enzymes involved in cellular signaling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Prepare fresh stock solutions from solid material. Ensure aliquots are used for single experiments to avoid freeze-thaw cycles. |
| Inaccurate concentration of stock solution. | Verify the accuracy of the balance used for weighing the solid compound. Ensure the compound is fully dissolved in the solvent. | |
| Precipitation of the compound in aqueous media | Low solubility of the compound in aqueous buffers. | Decrease the final concentration of the compound in the assay. Increase the percentage of DMSO in the final solution (ensure solvent tolerance of the assay). |
| Compound instability at experimental temperature or pH. | Perform a solubility and stability test of the compound in the assay buffer prior to the main experiment. |
Experimental Workflow & Signaling Pathway Diagrams
As the specific signaling pathway for this compound is not defined, a generalized experimental workflow for characterizing a novel compound is provided below.
Caption: A general experimental workflow for a novel compound.
Caption: Relationship between storage and experimental reproducibility.
Validation & Comparative
ML230: A Comparative Analysis of BCRP Selectivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ML230's Performance Against Other BCRP Inhibitors with Supporting Experimental Data.
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a critical ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance in cancer and influences the pharmacokinetics of numerous drugs. The development of selective BCRP inhibitors is a key strategy to overcome this resistance and improve therapeutic outcomes. This guide provides a comparative analysis of this compound, a known BCRP inhibitor, with other well-characterized inhibitors, Fumitremorgin C and Ko143, focusing on their selectivity and potency.
Comparative Selectivity Profile of BCRP Inhibitors
The following table summarizes the inhibitory potency of this compound, Fumitremorgin C, and Ko143 against BCRP (ABCG2) and other clinically relevant ABC transporters, P-glycoprotein (P-gp, ABCB1), and Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). This data is crucial for assessing the selectivity of these compounds.
| Compound | Transporter | Inhibitory Potency | Selectivity | Reference |
| This compound | ABCG2 (BCRP) | EC50: 0.13 µM | 36-fold vs. ABCB1 | [1][2] |
| ABCB1 (P-gp) | EC50: 4.65 µM | [1][2] | ||
| ABCC1 (MRP1) | Not specified | |||
| Fumitremorgin C | ABCG2 (BCRP) | Potent and specific inhibitor | Does not reverse resistance in P-gp- or MRP-positive cells | [3][4] |
| ABCB1 (P-gp) | Low activity | [3] | ||
| ABCC1 (MRP1) | Low activity | [3] | ||
| Ko143 | ABCG2 (BCRP) | EC90: 26 nM; IC50 (ATPase): 9.7 nM | >200-fold vs. P-gp and MRP-1 | [5][6][7] |
| ABCB1 (P-gp) | Inhibits at higher concentrations (≥1 µM) | [8] | ||
| ABCC1 (MRP1) | Inhibits at higher concentrations (≥1 µM) | [8] |
Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values represent the concentration of an inhibitor required to elicit a 50% response. EC90 represents the concentration for a 90% response. A lower value indicates higher potency. Selectivity is determined by comparing the potency of an inhibitor against its primary target (BCRP) versus other transporters.
Experimental Protocols
The validation of BCRP inhibitor selectivity involves a series of in vitro assays designed to measure the inhibition of transporter function. Below are detailed methodologies for key experiments commonly cited in the characterization of compounds like this compound.
Cellular Viability and Cytotoxicity Assays
This assay is crucial to determine the intrinsic toxicity of the test compounds and to establish a non-toxic concentration range for subsequent inhibition studies.
-
Cell Lines: A panel of cell lines is used, including a parental sensitive cell line and cell lines overexpressing specific ABC transporters (e.g., HEK293-ABCG2, HEK293-ABCB1, HEK293-ABCC1).
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compound (e.g., this compound, Ko143, Fumitremorgin C) for a specified period (typically 48-72 hours).
-
Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
The IC50 value for cytotoxicity is calculated from the dose-response curve.
-
Substrate Accumulation/Transport Assays
These assays directly measure the ability of an inhibitor to block the efflux of a known BCRP substrate from cells overexpressing the transporter.
-
Fluorescent Substrates: Commonly used fluorescent substrates for BCRP include Hoechst 33342, pheophorbide A, and mitoxantrone.
-
Method:
-
Cells overexpressing BCRP are pre-incubated with various concentrations of the test inhibitor.
-
A fluorescent BCRP substrate is then added to the cells.
-
After a defined incubation period, the cells are washed to remove the extracellular substrate.
-
The intracellular accumulation of the fluorescent substrate is quantified using flow cytometry or a fluorescence plate reader.
-
An increase in intracellular fluorescence in the presence of the inhibitor indicates a blockage of BCRP-mediated efflux. The IC50 for inhibition is determined from the concentration-response curve.
-
Vesicular Transport Assay
This cell-free assay utilizes membrane vesicles prepared from cells overexpressing the transporter of interest to directly measure ATP-dependent transport.
-
Vesicle Preparation: Inside-out membrane vesicles are prepared from insect or mammalian cells overexpressing BCRP.
-
Method:
-
The vesicles are incubated with a radiolabeled or fluorescent BCRP substrate in the presence of ATP and varying concentrations of the test inhibitor.
-
The reaction is stopped by rapid filtration, and the amount of substrate transported into the vesicles is quantified.
-
A decrease in substrate transport in the presence of the inhibitor confirms its inhibitory activity. The IC50 value is calculated from the dose-response data.
-
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the ABC transporter, which is coupled to substrate transport.
-
Membrane Preparation: Purified membranes from cells overexpressing BCRP are used.
-
Method:
-
The membranes are incubated with ATP and varying concentrations of the test inhibitor.
-
The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured using a colorimetric assay.
-
Inhibition of ATPase activity by the test compound suggests it interferes with the transporter's energy source for efflux. The IC50 for ATPase inhibition is then determined.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols used to validate BCRP inhibitor selectivity.
Caption: Experimental workflow for validating BCRP inhibitor selectivity.
Signaling Pathway of BCRP-Mediated Drug Efflux
The diagram below illustrates the mechanism by which BCRP transporters contribute to multidrug resistance and how inhibitors can counteract this process.
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ML210 Antagonizes ABCB1- Not ABCG2-Mediated Multidrug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ML230 and Novel BCRP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ML230 and other novel Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most appropriate inhibitors for their studies.
Executive Summary
The Breast Cancer Resistance Protein (BCRP) is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells.[1] Overcoming BCRP-mediated MDR is a significant challenge in cancer therapy. This has led to the development of numerous BCRP inhibitors. This guide focuses on comparing the efficacy of this compound (also known as CID44640177) with other notable and novel BCRP inhibitors, including ML753286, Ko143, Tariquidar, Elacridar (B1662867), and Febuxostat. The comparison is based on their half-maximal inhibitory concentrations (IC50), a key measure of inhibitor potency.
Data Presentation: Comparative Efficacy of BCRP Inhibitors
The following table summarizes the in vitro efficacy of selected BCRP inhibitors, presented as their IC50 values against BCRP-mediated transport. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 (nM) | Assay System | Reference(s) |
| This compound | 130 | ABCG2 overexpressing cells | [2] |
| ML753286 | 600 | BCRP efflux transporter | [3][4] |
| Ko143 | 9.7 - 26 | BCRP ATPase activity / BCRP multidrug transporter | [5][6] |
| Tariquidar | >100 | BCRP inhibition (concentration-dependent) | [7] |
| Elacridar | ~410 - 430 | BCRP expressed in MDCK and HEK293 cells | [8] |
| Febuxostat | 35 | Mouse Abcg2 urate transport | [9] |
| KS-176 | 590 - 1390 | Pheophorbide A and Hoechst 33342 assays | [2] |
| YHO-13177 | Potent and specific | (Qualitative) | [2] |
| UR-MB108 | 79 | ABCG2 (BCRP) |
Mandatory Visualization
Below are diagrams illustrating the mechanism of BCRP-mediated drug efflux and a general workflow for screening BCRP inhibitors.
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition.
Caption: General experimental workflow for screening BCRP inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Hoechst 33342 Accumulation Assay for BCRP Inhibition
This assay measures the ability of a compound to inhibit the BCRP-mediated efflux of the fluorescent substrate Hoechst 33342 from cells overexpressing BCRP.
Materials:
-
BCRP-overexpressing cells (e.g., MDCKII-BCRP) and parental cells.
-
Hoechst 33342 dye.
-
Test compounds (potential inhibitors).
-
Positive control inhibitor (e.g., Ko143).
-
Cell culture medium and plates (e.g., 96-well plates).
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Seed BCRP-overexpressing and parental cells in a 96-well plate and culture until they reach a suitable confluency.
-
Remove the culture medium and wash the cells with PBS.
-
Prepare a working solution of Hoechst 33342 in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution). A typical starting concentration is 1-5 µM.[10]
-
Prepare serial dilutions of the test compounds and the positive control inhibitor.
-
Add the test compounds or control inhibitor to the cells and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the Hoechst 33342 working solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm) or a flow cytometer.[11]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (cells with Hoechst 33342 but no inhibitor) and the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Pheophorbide A Efflux Assay
This assay is similar to the Hoechst 33342 assay but uses Pheophorbide A, another fluorescent substrate of BCRP.
Materials:
-
BCRP-overexpressing cells and parental cells.
-
Pheophorbide A.
-
Test compounds.
-
Positive control inhibitor.
-
Cell culture medium and plates.
-
PBS.
-
Flow cytometer or fluorescence plate reader.
Protocol:
-
Culture BCRP-overexpressing and parental cells as described for the Hoechst 33342 assay.
-
Incubate the cells with Pheophorbide A (e.g., 10 µM) in the presence or absence of the test compounds or a positive control inhibitor for a specific duration (e.g., 1 hour) at 37°C.[12]
-
After incubation, wash the cells with cold PBS.
-
Harvest the cells (e.g., by trypsinization).
-
Resuspend the cells in a suitable buffer for analysis.
-
Measure the intracellular fluorescence of Pheophorbide A using a flow cytometer (e.g., excitation at 488 nm and emission detection at 650 nm) or a fluorescence plate reader.[12]
-
Calculate the inhibition of Pheophorbide A efflux and determine the IC50 values as described for the Hoechst 33342 assay.
BCRP ATPase Activity Assay
This assay measures the ATP hydrolysis activity of BCRP, which is coupled to substrate transport. Inhibitors can modulate this activity.
Materials:
-
Membrane vesicles prepared from cells overexpressing BCRP.
-
ATP.
-
Test compounds.
-
Positive control inhibitor and/or a known BCRP substrate as a positive control for stimulation.
-
Reaction buffer.
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent).
-
Microplate reader.
Protocol:
-
Prepare a reaction mixture containing the BCRP membrane vesicles, reaction buffer, and the test compound or control.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 37°C for a specific time, during which ATP is hydrolyzed to ADP and Pi.
-
Stop the reaction (e.g., by adding a stop solution containing a chelating agent like EDTA).
-
Add the Pi detection reagent to the wells.
-
Measure the absorbance at a specific wavelength (e.g., around 620-650 nm) using a microplate reader.
-
The amount of Pi generated is proportional to the ATPase activity. Calculate the percentage of inhibition or stimulation of ATPase activity by the test compound compared to the basal activity (no compound) and controls.
-
Determine the IC50 (for inhibitors) or EC50 (for activators) by plotting the activity against the compound concentration.
References
- 1. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML753286 ((S)-ML753286) | BCRP inhibitor | Probechem Biochemicals [probechem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elacridar | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
Independent Validation of ML230's Potency: A Comparative Guide for Researchers
For researchers in drug discovery and cancer biology, accurate determination of a compound's potency is paramount. This guide provides a framework for the independent validation of the IC50 value of ML230, a selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2. We present a comparison with other known ABCG2 inhibitors and detail experimental protocols to facilitate independent verification.
To provide a comprehensive benchmark for researchers seeking to validate the potency of this compound, this guide compares its reported efficacy with that of other well-characterized ABCG2 inhibitors.
Comparative Potency of ABCG2 Inhibitors
The following table summarizes the reported IC50/EC50 values for this compound and a selection of alternative ABCG2 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, cell line, and substrate used.
| Compound | Target | Reported IC50/EC50 | Selectivity | Reference |
| This compound | ABCG2 | 0.13 µM (EC50) | 36-fold vs. ABCB1 | NIH Probe Report |
| Ko143 | ABCG2 | ~23 nM (EC90) | Inhibits ABCB1 and ABCC1 at higher concentrations | [1] |
| Fumitremorgin C | ABCG2 | ~1-5 µM (EC50) | Neurotoxic | [2] |
| Febuxostat | ABCG2 | 27 nM (IC50) | Also a xanthine (B1682287) oxidase inhibitor | [1][3] |
| PZ-39 | ABCG2 | Potent inhibitor (specific IC50 not stated) | Specific for ABCG2 over ABCB1 and ABCC1 | [4][5] |
Experimental Protocols for Independent Validation
To independently determine the IC50 value of this compound or other ABCG2 inhibitors, researchers can employ well-established cell-based assays that measure the transporter's efflux activity. Below are detailed methodologies for two common assays.
Hoechst 33342 Dye Extrusion Assay
This assay relies on the ability of ABCG2 to actively transport the fluorescent dye Hoechst 33342 out of the cell. Inhibition of ABCG2 leads to intracellular accumulation of the dye, resulting in increased fluorescence.
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in the efflux of Hoechst 33342 from ABCG2-overexpressing cells.
Materials:
-
ABCG2-overexpressing cells (e.g., NCI-H460/MX20, HEK293/ABCG2) and parental control cells.
-
Hoechst 33342 dye (stock solution in water or DMSO).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Known ABCG2 inhibitor as a positive control (e.g., Ko143).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Protocol:
-
Cell Preparation: Seed ABCG2-overexpressing and parental cells in appropriate culture vessels and grow to ~80% confluency.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of the test inhibitor (and controls) in culture medium for 30-60 minutes at 37°C.
-
Dye Loading: Add Hoechst 33342 dye to the cells at a final concentration of 5 µM and incubate for 60-90 minutes at 37°C, protected from light.[6][7]
-
Cell Harvest and Washing: Gently harvest the cells, wash them with ice-cold PBS to remove extracellular dye, and resuspend them in cold PBS.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with appropriate excitation (e.g., 350 nm) and emission (e.g., 461 nm) filters.[8]
-
Data Analysis: Quantify the mean fluorescence intensity for each inhibitor concentration. Normalize the data to the positive control (maximal inhibition) and vehicle control (no inhibition). Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Pheophorbide A Accumulation Assay
Pheophorbide A, a fluorescent chlorophyll (B73375) derivative, is a specific substrate of ABCG2. This assay measures the increase in intracellular fluorescence of pheophorbide A upon inhibition of ABCG2-mediated efflux.[9][10]
Objective: To quantify the inhibitory potency of a compound by measuring the accumulation of pheophorbide A in ABCG2-expressing cells.
Materials:
-
ABCG2-overexpressing cells and parental control cells.
-
Pheophorbide A (stock solution in DMSO).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Known ABCG2 inhibitor as a positive control (e.g., Ko143).
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Flow cytometer or fluorescence plate reader.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate suitable for fluorescence measurements.
-
Inhibitor and Substrate Incubation: Incubate the cells with varying concentrations of the test inhibitor and a fixed concentration of pheophorbide A (e.g., 10 µM) in culture medium for 1 hour at 37°C, protected from light.[11]
-
Washing: Wash the cells with cold HBSS to remove extracellular pheophorbide A.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer (excitation ~488 nm, emission >650 nm) or a fluorescence plate reader.[11]
-
Data Analysis: Similar to the Hoechst 33342 assay, normalize the fluorescence data and plot it against the inhibitor concentration to calculate the IC50 value using a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the experimental logic and the underlying biological process, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 value of an ABCG2 inhibitor.
Caption: Mechanism of ABCG2 inhibition leading to intracellular substrate accumulation.
References
- 1. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 4. A novel two mode-acting inhibitor of ABCG2-mediated multidrug transport and resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Multiple Drug Resistance Transporter Activity in Putative Cancer Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Pheophorbide a is a specific probe for ABCG2 function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide Featuring ML230
For Researchers, Scientists, and Drug Development Professionals
The validation of a drug's mechanism of action (MoA) is a cornerstone of preclinical development, ensuring that a compound elicits its therapeutic effect through the intended biological target. Mutation studies are a powerful tool in this process, providing definitive evidence of on-target activity. This guide provides a comparative framework for validating the MoA of a hypothetical BRAF kinase inhibitor, ML230, against a known alternative, utilizing experimental data from mutation-based assays.
Comparison of Kinase Inhibitor Performance
This compound is a potent, selective, ATP-competitive inhibitor of the BRAF serine-threonine kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Its efficacy is particularly pronounced against the constitutively active BRAF V600E mutant, which is a driver mutation in approximately 50% of melanomas.[1][2] This guide compares this compound to Dabrafenib, another well-characterized BRAF V600E inhibitor.
Data Presentation
The following tables summarize the inhibitory activity of this compound (data analogous to Vemurafenib) and Dabrafenib against wild-type (WT) BRAF and the oncogenic V600E mutant. Data is presented as the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency.
Table 1: Biochemical Potency of BRAF Inhibitors
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | BRAF V600E | 31 |
| Wild-Type BRAF | 100 | |
| Dabrafenib | BRAF V600E | 0.8 |
| | Wild-Type BRAF | 3.2 |
Biochemical IC50 values represent the concentration of inhibitor required to reduce the enzymatic activity of purified BRAF kinase by 50%. Data is representative and compiled from public sources.
Table 2: Cellular Potency in Melanoma Cell Lines
| Compound | Cell Line | BRAF Status | NRAS Status | IC50 (nM) |
|---|---|---|---|---|
| This compound | A375 | V600E | WT | ~250 |
| SK-MEL-28 | V600E | WT | ~300 | |
| SK-MEL-2 | WT | WT | >10,000 | |
| SK-MEL-2 (NRAS Q61K) | WT | Q61K Mutant | >10,000 | |
| Dabrafenib | A375 | V600E | WT | ~5 |
| SK-MEL-28 | V600E | WT | ~20 | |
| SK-MEL-2 | WT | WT | >10,000 |
| | SK-MEL-2 (NRAS Q61K) | WT | Q61K Mutant | >10,000 |
Cellular IC50 values represent the concentration of inhibitor required to reduce cell proliferation or viability by 50%. The lack of potency in WT BRAF and NRAS mutant cell lines demonstrates the inhibitors' selectivity for the BRAF V600E-driven signaling pathway.[2][3][4][5][6]
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows involved in validating the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of kinase inhibitors. The following protocols outline standard procedures for the key experiments cited.
Biochemical Kinase Assay (Luminescent)
This assay measures the kinase activity of BRAF by quantifying the amount of ATP consumed during the phosphorylation of its substrate, MEK1.
-
Objective: To determine the IC50 value of this compound against purified wild-type and V600E mutant BRAF kinase.
-
Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to kinase activity.
-
Materials:
-
Recombinant human BRAF (WT or V600E) enzyme.
-
Inactive MEK1 protein (substrate).
-
ATP solution.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Kinase-Glo® Max reagent (Promega).
-
White, opaque 96-well or 384-well plates.
-
Test compounds (this compound, Dabrafenib) serially diluted in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, MEK1 substrate, and ATP.
-
Dispense the reaction mixture into the wells of the assay plate.
-
Add test compounds at various concentrations to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Initiate the kinase reaction by adding the diluted BRAF enzyme (WT or V600E) to all wells except the "no enzyme" control.
-
Incubate the plate at 30°C for 60 minutes.
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure luminescence using a microplate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.[7][8][9][10]
-
Cell Viability Assay (MTT or equivalent)
This assay determines the effect of a compound on the proliferation and metabolic activity of cancer cell lines.
-
Objective: To determine the cellular IC50 of this compound in cell lines with different BRAF and NRAS mutation statuses.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Melanoma cell lines (e.g., A375 [BRAF V600E], SK-MEL-2 [BRAF WT]).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
96-well clear tissue culture plates.
-
Test compounds serially diluted in culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated control cells and calculate IC50 values.[2][11][12]
-
Generation and Analysis of Resistant Clones
Validating the MoA of a targeted inhibitor is strongly supported by identifying resistance mutations that reactivate the inhibited pathway.
-
Objective: To confirm that resistance to this compound occurs through on-target pathway reactivation.
-
Procedure:
-
Generation of Resistant Cells: Culture a sensitive cell line (e.g., A375) in the continuous presence of this compound, starting at a concentration near the IC50.
-
Gradually increase the concentration of this compound over several months as the cells adapt and become resistant.
-
Isolate and expand single-cell clones that can proliferate in high concentrations of this compound.
-
Genomic Analysis: Extract genomic DNA from the resistant clones and the parental sensitive cells.
-
Perform targeted sequencing (e.g., Sanger or Next-Generation Sequencing) of key genes in the MAPK pathway, including NRAS, BRAF, and MEK1 (MAP2K1).
-
Interpretation: The identification of activating mutations in genes downstream of BRAF (like MEK1) or in upstream activators that bypass the need for BRAF (like NRAS) provides strong evidence that this compound's primary mechanism of action is indeed the inhibition of BRAF.[13][14][15][16] These resistance mechanisms demonstrate that the cancer cells are dependent on the MAPK pathway for survival and have evolved to overcome the specific blockade imposed by this compound.
-
References
- 1. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 2. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Therapeutic Efficacy of Pharmacological Ascorbate on Braf Inhibitor Resistant Melanoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 15. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Safe Handling Protocols for the Covaris ML230
For researchers, scientists, and drug development professionals utilizing the Covaris ML230 Focused-ultrasonicator, adherence to strict safety protocols is paramount to ensure a safe and efficient laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, with a focus on the necessary personal protective equipment (PPE) for handling the instrument and associated chemicals.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for various procedures involving the this compound Focused-ultrasonicator. It is crucial to always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical in use.
| Procedure | Recommended Personal Protective Equipment |
| Standard Operation of this compound (with non-hazardous samples) | - Safety glasses- Laboratory coat- Nitrile gloves |
| Handling of Biological Samples | In addition to standard PPE, follow "Universal Precautions"[1][2], which may include:- Face shield or goggles- Disposable gown- Double gloving |
| Monthly Instrument Cleaning with NaDCC Tablets | As per the Safety Data Sheet for Sodium Dichloroisocyanurate (NaDCC)[3][4][5][6]:- Chemical splash goggles or face shield[3][6]- Chemical-resistant, impervious gloves[3][6]- Protective clothing or coveralls to prevent skin contact[3][6]- Use in a well-ventilated area[3][4] |
| Waste Disposal | - Appropriate PPE as required for the specific waste being handled (e.g., biological or chemical). |
Operational and Disposal Plans
Standard Operation:
When operating the this compound with biological samples, it is essential to follow Universal Precautions to prevent exposure to potentially infectious agents.[1][2] This includes the consistent use of appropriate PPE and safe work practices.
Monthly Instrument Cleaning:
A monthly cleaning protocol is necessary to prevent biological growth within the instrument's water bath and fluidics system.[7] This procedure involves the use of Sodium Dichloroisocyanurate (NaDCC) tablets, which require specific safety measures.
Experimental Protocol for Monthly Cleaning:
-
Preparation: Don the recommended PPE, including protective gloves, and ensure the work area is well-ventilated.[3][6][7]
-
Solution Preparation: In a separate laboratory container, dissolve one NaDCC 3.3 G tablet in 1 liter of deionized water.[7]
-
Decontamination Cycle:
-
Rinsing: After the decontamination cycle is complete, thoroughly rinse the Supply and Waste reservoirs with deionized water.[7]
Waste Disposal:
Residues and empty containers of NaDCC should be treated as hazardous waste according to local and national regulations.[3] All other waste generated during the operation of the this compound should be disposed of in accordance with institutional and regulatory guidelines for biological or chemical waste.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe operation and maintenance of the Covaris this compound.
Caption: Workflow for safe operation and cleaning of the this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
